2-Phenyl-2-(piperazin-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-2-piperazin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-12(16)11(10-4-2-1-3-5-10)15-8-6-14-7-9-15/h1-5,11,14H,6-9H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGYTPUYLFVJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Phenyl-2-(piperazin-1-yl)acetamide CAS 923163-42-2 properties
An In-depth Technical Guide to 2-Phenyl-2-(piperazin-1-yl)acetamide (CAS 923163-42-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of 2-Phenyl-2-(piperazin-1-yl)acetamide (CAS 923163-42-2), a molecule of significant interest in medicinal chemistry and neuroscience.[1] The compound features a piperazine ring linked to a phenyl-substituted acetamide group, a scaffold recognized as a key pharmacophore in the development of novel therapeutic agents.[1] While this specific molecule is supplied for research purposes, its structural analogs have demonstrated a range of biological activities, most notably as potent anticonvulsants that may act on neuronal voltage-sensitive sodium channels.[1][2] This document consolidates available data on its physicochemical properties, proposes a detailed synthetic and analytical workflow, discusses its potential biological context, and outlines essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
2-Phenyl-2-(piperazin-1-yl)acetamide is a high-purity chemical compound intended for research and development.[1] Its core structure is a valuable starting point for library synthesis in drug discovery programs.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 923163-42-2 | [1] |
| Molecular Formula | C₁₂H₁₇N₃O | [1][3] |
| Molecular Weight | 219.28 g/mol | [1][3] |
| IUPAC Name | 2-phenyl-2-(piperazin-1-yl)acetamide | Inferred |
| SMILES | O=C(N)C(C1=CC=CC=C1)N2CCNCC2 | [3] |
| MDL Number | MFCD08444472 | [3] |
Table 2: Physicochemical Data
| Property | Value | Rationale/Comments |
| Appearance | White to off-white powder | Based on vendor data and typical appearance of similar acetamide compounds.[1][4] |
| Solubility | Soluble in Chloroform, Dichloromethane | Inferred from structurally related compounds.[4] Solubility in aqueous solutions is expected to be limited. |
| Storage | Store in a cool, dry, ventilated area | Recommended for chemical stability and to prevent degradation. Keep container tightly closed.[4][5] |
Synthesis and Purification
While a specific, peer-reviewed synthesis for CAS 923163-42-2 is not prominently available, a robust and logical synthetic route can be proposed based on well-established chemical reactions for analogous structures, such as the nucleophilic substitution of an alpha-halo amide with piperazine.
Proposed Synthetic Strategy: Nucleophilic Substitution
The most direct approach involves the reaction of a suitable N-unsubstituted piperazine with 2-bromo-2-phenylacetamide. This is a classic SN2 reaction where the secondary amine of the piperazine acts as a nucleophile, displacing the bromide leaving group. To drive the reaction to completion and avoid the formation of undesired byproducts, it is crucial to use a base to scavenge the hydrobromic acid (HBr) generated in situ. A non-nucleophilic organic base like triethylamine (TEA) is ideal for this purpose.
Caption: Proposed synthetic workflow for 2-Phenyl-2-(piperazin-1-yl)acetamide.
Step-by-Step Experimental Protocol
This protocol is a self-validating system. Successful synthesis will be confirmed by the analytical characterization outlined in Section 3.
-
Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-2-phenylacetamide (1.0 eq) in anhydrous acetonitrile (ACN).
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the starting material. ACN is a suitable polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction.
-
-
Addition of Base: Add triethylamine (2.2 eq) to the solution and stir for 5 minutes.
-
Causality: TEA acts as an acid scavenger. A slight excess is used to ensure all generated HBr is neutralized, preventing the protonation of the piperazine nucleophile which would render it unreactive.
-
-
Nucleophile Addition: In a separate flask, dissolve piperazine (1.1 eq) in anhydrous ACN. Add this solution dropwise to the stirred reaction mixture at 0°C.
-
Causality: A small excess of piperazine helps ensure the complete consumption of the limiting reagent (the bromo-acetamide). Slow, cooled addition helps control the exotherm of the reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: TLC allows for the visualization of the consumption of starting material and the formation of the product, indicating when the reaction is complete.
-
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.
-
Causality: The NaHCO₃ wash removes any remaining acidic species, including triethylammonium bromide salts. The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography on silica gel, eluting with a gradient of DCM/Methanol.
-
Causality: Column chromatography separates the desired product from unreacted starting materials and any side products based on polarity, yielding the pure compound.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A standard analytical workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: Standard analytical workflow for compound validation.
Expected Spectroscopic and Chromatographic Data
While specific spectra for this compound are not publicly available, we can predict the expected results based on its structure and data from highly similar analogs.[6]
Table 3: Predicted Analytical Data
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to: Aromatic protons (multiplet, ~7.2-7.4 ppm), methine proton (singlet), piperazine protons (two distinct multiplets), and amide protons (broad singlet). |
| ¹³C NMR | Signals corresponding to: Carbonyl carbon (~170-175 ppm), aromatic carbons (~125-140 ppm), methine carbon, and piperazine carbons.[6] |
| LC-MS | A single major peak in the chromatogram indicating high purity. The mass spectrum should show a parent ion peak corresponding to [M+H]⁺ at m/z ≈ 220.29. |
| HPLC | Purity analysis should indicate ≥95% for research-grade material.[3] |
Biological Context and Research Applications
The piperazine-acetamide scaffold is a privileged structure in neuroscience, frequently found in compounds targeting the central nervous system.[1][7]
Potential Mechanism of Action: Ion Channel Modulation
Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally analogous to the topic compound, have demonstrated potent anticonvulsant activity.[2] The mechanism for the most active of these analogs was identified as binding to neuronal voltage-sensitive sodium channels (site 2).[1][2] These channels are critical for the initiation and propagation of action potentials. By binding to these channels, compounds can stabilize the inactivated state, reducing neuronal hyperexcitability and thereby preventing seizure propagation.
Caption: Hypothesized mechanism of action via sodium channel modulation.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
To validate the anticonvulsant potential of this compound, the MES test is a standard and authoritative primary screen used in preclinical studies.[2]
-
Animal Acclimation: Use adult male mice, acclimated to the laboratory environment for at least 7 days with free access to food and water.
-
Compound Administration: Administer the test compound (dissolved in a suitable vehicle, e.g., 0.5% methylcellulose) via intraperitoneal (IP) injection. A control group should receive the vehicle only.
-
Causality: IP administration allows for rapid systemic absorption. A vehicle control is essential to ensure that the observed effects are due to the compound itself and not the solvent.
-
-
Test Timing: Conduct the test at the time of predicted peak plasma concentration of the compound (typically 30-60 minutes post-injection).
-
Induction of Seizure: Deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Causality: This supramaximal stimulus reliably induces a tonic hindlimb extension seizure in unprotected animals, providing a clear endpoint.
-
-
Observation and Endpoint: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Trustworthiness: The endpoint is unambiguous. Protection is defined as the complete abolition of the tonic hindlimb extension.
-
-
Data Analysis: Calculate the percentage of animals protected in the compound-treated group compared to the control group. Determine the median effective dose (ED₅₀) if multiple doses are tested.
Safety, Handling, and Storage
This compound is intended for research use only and should be handled with appropriate precautions by trained personnel.[1][8] A full Safety Data Sheet (SDS) should always be consulted prior to use.[1]
Table 4: Prudent Laboratory Practices
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. | To prevent skin and eye contact, which may cause irritation.[4][5][9] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. | To prevent inhalation of the powder, which may cause respiratory effects.[1][4] |
| First Aid (Eyes) | Immediately rinse with plenty of water for several minutes. Seek medical attention if irritation persists.[4][5] | To mitigate potential serious eye irritation.[4] |
| First Aid (Skin) | Wash with soap and water. Remove contaminated clothing.[4][5] | To address potential skin irritation.[4] |
| Storage | Store in a tightly closed container in a cool, dry place away from oxidizing agents.[4][5] | To ensure compound stability and prevent accidental release. |
| Disposal | Dispose of contents and container in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[9] |
Conclusion
2-Phenyl-2-(piperazin-1-yl)acetamide, CAS 923163-42-2, represents a valuable chemical entity for researchers in neuroscience and medicinal chemistry. Its core structure is a well-established pharmacophore, and its analogs have shown significant potential as anticonvulsant agents, likely through the modulation of voltage-gated sodium channels.[1][2] The proposed synthetic and analytical workflows provide a clear path for its preparation and validation in a laboratory setting. Further investigation into this and related compounds could yield novel therapeutic leads for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
References
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- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- 2-Phenyl-2-(2-piperidinyl)acetamide Manufacturers, with SDS - Muby Chemicals.
- 923163-42-2|2-Phenyl-2-(piperazin-1-yl)acetamide|BLD Pharm.
- Safety D
- Safety D
- alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 86862 - PubChem.
- Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288)
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Safety D
- In-silico Studies of Phenyl Piperazine Deriv
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An In-depth Technical Guide to the N-phenyl-2-(piperazin-1-yl)acetamide Scaffold
Introduction
The N-phenyl-2-(piperazin-1-yl)acetamide scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of a diverse range of biologically active compounds.[1] Its unique combination of a flexible piperazine ring, a rigidifying acetamide linker, and an aromatic phenyl group provides an ideal framework for molecular hybridization and the fine-tuning of physicochemical properties to engage with various biological targets. This guide offers an in-depth exploration of the scaffold's core chemical structure, synthetic methodologies, analytical characterization, and its significant role in the development of novel therapeutics, with a primary focus on its well-established anticonvulsant properties.
Core Chemical Structure and Key Features
The foundational structure of the N-phenyl-2-(piperazin-1-yl)acetamide scaffold consists of three key pharmacophoric components:
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N-phenylacetamide Moiety: This group provides a critical anchor for biological activity, often participating in hydrogen bonding and π-π stacking interactions within receptor binding pockets. The amide linkage introduces a degree of rigidity and a hydrogen bond donor/acceptor site.
-
Piperazine Ring: As a saturated six-membered heterocycle with two nitrogen atoms, the piperazine ring offers significant conformational flexibility, allowing the molecule to adopt optimal orientations for receptor binding.[1] Its two nitrogen atoms serve as key points for synthetic modification, enabling the introduction of various substituents to modulate properties like basicity, lipophilicity, and target selectivity.[1]
-
Acetyl Linker: This two-carbon chain connects the N-phenylamide to the piperazine ring, providing appropriate spacing and orientation for the two terminal moieties.
Substitutions on both the phenyl ring and the distal nitrogen of the piperazine ring are common strategies to modulate the pharmacological profile of compounds based on this scaffold.
Synthetic Pathways and Methodologies
The synthesis of N-phenyl-2-(piperazin-1-yl)acetamide derivatives is typically achieved through a straightforward and robust alkylation reaction. The general synthetic approach involves the coupling of a suitable N-phenyl-2-chloroacetamide intermediate with a desired piperazine derivative.
General Synthetic Protocol
A common and effective method for the synthesis of this scaffold involves a two-step process:
Step 1: Synthesis of N-phenyl-2-chloroacetamide Intermediate
The initial step involves the acylation of a substituted aniline with 2-chloroacetyl chloride. This reaction is typically carried out at a low temperature (e.g., 0 °C) in a biphasic system consisting of a non-polar organic solvent like dichloromethane (DCM) and an aqueous solution of a weak base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[2]
Step 2: Alkylation of Piperazine with the Chloroacetamide Intermediate
The final compounds are synthesized via the alkylation of an appropriately substituted piperazine with the previously prepared N-phenyl-2-chloroacetamide.[2] This nucleophilic substitution reaction is often performed in a polar aprotic solvent like acetone, in the presence of a base such as potassium carbonate to act as a proton scavenger. A catalytic amount of potassium iodide is frequently added to facilitate the reaction by in-situ formation of the more reactive iodo-intermediate.[2] The reaction progress is conveniently monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Experimental Protocol: Synthesis of a Representative N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivative
The following protocol is a generalized representation based on methodologies reported in the literature.[2]
Materials:
-
Substituted Aniline (e.g., 3-chloroaniline)
-
2-chloroacetyl chloride
-
Dichloromethane (DCM)
-
2% Aqueous Sodium Hydroxide
-
Substituted Piperazine (e.g., 1-phenylpiperazine)
-
Dry Acetone
-
Potassium Carbonate (anhydrous)
-
Potassium Iodide
Procedure:
-
Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide:
-
Dissolve 3-chloroaniline in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-chloroacetyl chloride dropwise to the stirred solution.
-
Simultaneously, add a 2% aqueous solution of sodium hydroxide to maintain a slightly alkaline pH.
-
Continue stirring at 0 °C for approximately 3 hours.
-
After the reaction is complete, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(3-chlorophenyl)acetamide.
-
-
Synthesis of N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide:
-
In a separate flask, dissolve the crude 2-chloro-N-(3-chlorophenyl)acetamide and 1-phenylpiperazine in dry acetone.
-
Add anhydrous potassium carbonate and a catalytic amount of potassium iodide to the mixture.
-
Heat the reaction mixture to 60 °C and stir for several hours, monitoring the reaction progress by TLC.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.
-
Causality Behind Experimental Choices:
-
Low Temperature for Acylation: The acylation reaction is exothermic; conducting it at 0 °C helps to control the reaction rate and minimize the formation of side products.
-
Biphasic System: The use of DCM and aqueous NaOH allows for the efficient reaction of the organic-soluble reactants while simultaneously neutralizing the HCl byproduct in the aqueous phase.
-
Anhydrous Conditions for Alkylation: The use of dry acetone and anhydrous potassium carbonate is crucial to prevent the hydrolysis of the chloroacetamide intermediate and to ensure the efficiency of the base.
-
Potassium Iodide Catalyst: Iodide is a better leaving group than chloride. The in-situ formation of the iodo-acetamide intermediate (Finkelstein reaction) accelerates the rate of nucleophilic substitution by the piperazine nitrogen.
Analytical Characterization
The structural elucidation and purity assessment of N-phenyl-2-(piperazin-1-yl)acetamide derivatives are routinely performed using a combination of standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the proton environment in the molecule. Characteristic signals include multiplets for the aromatic protons, a singlet for the methylene linker protons, and broad signals for the piperazine ring protons. The amide proton (NH) typically appears as a broad singlet at a downfield chemical shift.[2]
-
¹³C NMR: Confirms the carbon framework of the molecule. Distinct signals are observed for the carbonyl carbon of the amide, the aromatic carbons, the methylene linker carbon, and the carbons of the piperazine ring.[2]
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is also employed to assess purity.[2]
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared with the calculated theoretical values to confirm the empirical formula of the compound.[2]
-
High-Performance Liquid Chromatography (HPLC): A crucial technique for determining the purity of the final compounds.[2]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The N-phenyl-2-(piperazin-1-yl)acetamide scaffold has been extensively explored for various therapeutic applications, most notably as anticonvulsant agents.
Anticonvulsant Activity
A significant body of research has demonstrated the potent anticonvulsant effects of derivatives of this scaffold in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[2][3] The MES test is particularly indicative of a compound's ability to prevent seizure spread.[3]
Structure-Activity Relationship (SAR) Insights:
Several key structural features have been identified as crucial for modulating the anticonvulsant activity of this class of compounds:
-
Substituent on the Anilide Ring: The nature and position of the substituent on the N-phenyl ring significantly influence activity. For instance, compounds with a 3-(trifluoromethyl)anilide moiety have shown considerably higher anticonvulsant protection in the MES test compared to their 3-chloroanilide counterparts.[2]
-
Piperazine Ring Substituent: The group attached to the N4 position of the piperazine ring also plays a vital role. Phenylpiperazine derivatives have been extensively studied, with substitutions on this phenyl ring further modulating activity and physicochemical properties like lipophilicity.[2]
-
Lipophilicity: A correlation has been observed between the lipophilicity of the compounds (expressed as clogP) and the time course of their anticonvulsant activity. More lipophilic molecules tend to show activity at later time points post-administration.[2]
Mechanism of Action:
For some of the most potent anticonvulsant derivatives, the mechanism of action has been linked to their ability to bind to neuronal voltage-sensitive sodium channels (site 2), thereby modulating neuronal excitability.[2][3] This is a common mechanism for many clinically used antiepileptic drugs.
Other Potential Applications
While anticonvulsant activity is the most studied, derivatives of the N-phenyl-2-(piperazin-1-yl)acetamide scaffold have shown promise in other therapeutic areas:
-
Anticancer Activity: Certain derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and prostate cancer.[4][5] The piperazine moiety is a common feature in many anticancer agents.[6]
-
Anticoagulant Activity: Some analogues have been investigated as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, suggesting potential applications in the treatment of thrombotic disorders.[7]
-
Antimicrobial and Antifungal Activity: The versatile nature of this scaffold has led to its exploration for developing new antimicrobial and antifungal agents.[6]
Conclusion
The N-phenyl-2-(piperazin-1-yl)acetamide scaffold represents a highly valuable and "privileged" structural motif in drug discovery. Its synthetic accessibility, coupled with the ease of modifying its key pharmacophoric components, has enabled the development of a wide array of compounds with significant therapeutic potential. The extensive research into its anticonvulsant properties has provided a solid foundation of structure-activity relationships that can guide the future design of more potent and selective agents, not only for epilepsy but also for other challenging diseases like cancer and thrombosis. This guide underscores the scaffold's importance and provides a comprehensive technical overview for researchers and scientists dedicated to advancing the field of medicinal chemistry.
References
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Kamiński, K., Wiklik, B., & Obniska, J. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(7), 3047–3061. [Link]
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Kamiński, K., Wiklik, B., & Obniska, J. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(7), 3047–3061. [Link]
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Khan, I., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. [Link]
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Chavan, B. B., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2), 523-534. [Link]
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Vaishnani, M., et al. (2025). Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Polycyclic Aromatic Compounds. [Link]
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Faramarzi, S., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(1), 79–84. [Link]
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MDPI. (n.d.). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 16, 2026, from [Link]
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An In-depth Technical Guide to the Voltage-Gated Sodium Channel Binding of Piperazine Acetamides
Introduction: The Critical Role of Voltage-Gated Sodium Channels and the Promise of Piperazine Acetamides
Voltage-gated sodium channels (VGSCs) are fundamental players in the generation and propagation of action potentials in excitable cells such as neurons, cardiac muscle cells, and skeletal muscle cells.[1] These transmembrane proteins form a gated, water-filled pore that controls the flow of sodium ions across the cell membrane, thereby dictating cellular excitability.[2] The VGSC family comprises nine subtypes (Nav1.1-Nav1.9), each with distinct tissue distribution and biophysical properties.[2] Their critical role in physiology is underscored by a number of channelopathies—diseases caused by mutations in VGSC genes—that lead to conditions like epilepsy, cardiac arrhythmias, and chronic pain.[2] This makes VGSCs highly attractive targets for therapeutic intervention.
Piperazine acetamides represent a versatile class of compounds with a privileged scaffold in medicinal chemistry.[3] The piperazine ring, with its two nitrogen atoms, allows for extensive structural modifications that can fine-tune the physicochemical properties and biological activity of the molecule.[3] A growing body of evidence points to the potential of piperazine acetamides as potent and selective modulators of VGSCs, particularly the Nav1.7 subtype, which is a key mediator of pain signaling.[2]
This technical guide provides a comprehensive overview of the binding of piperazine acetamides to VGSCs. We will delve into the structural and functional aspects of VGSCs, the chemical properties of piperazine acetamides, the intricacies of their binding interactions, and the state-of-the-art methodologies used to characterize these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important class of VGSC modulators.
I. The Architecture and Gating Dynamics of Voltage-Gated Sodium Channels
To comprehend how piperazine acetamides interact with VGSCs, it is essential to first understand the structure and function of the channel itself.
Structural Overview
The core of a mammalian VGSC is the α-subunit, a large protein of approximately 260 kDa that forms the ion-conducting pore.[1] The α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[1] The S1-S4 segments of each domain form a voltage-sensing domain (VSD), while the S5-S6 segments from all four domains come together to form the central pore.
The S4 segment in each VSD is rich in positively charged amino acid residues and acts as the primary voltage sensor.[1] In response to changes in the membrane potential, the S4 segment moves, initiating a conformational change that opens or closes the channel gate. The pore is lined by the S5 and S6 segments, and a re-entrant "P-loop" between S5 and S6 in each domain forms the selectivity filter, which ensures that only sodium ions can pass through.
Gating States: The Dynamic Life of a Sodium Channel
VGSCs can exist in three main functional states: resting (closed), open, and inactivated.[1] The transitions between these states are tightly regulated by the membrane potential.
-
Resting State: At the resting membrane potential (typically around -70 to -90 mV), the channel is in a closed, non-conducting state, but is ready to open in response to a depolarizing stimulus.
-
Open State: Upon depolarization of the membrane to a threshold potential, the VSDs undergo a conformational change, leading to the opening of the activation gate and allowing a rapid influx of sodium ions. This influx is responsible for the rising phase of the action potential.
-
Inactivated State: Following a brief period of being open (typically milliseconds), the channel enters an inactivated state. This is a distinct, non-conducting state that is different from the resting state. Fast inactivation is mediated by a cytoplasmic loop connecting domains III and IV, often referred to as the "inactivation gate," which is thought to physically occlude the inner pore. The channel must return to the resting state before it can be opened again.
Many VGSC-blocking drugs, including piperazine acetamides, exhibit state-dependent binding, meaning they have a higher affinity for the open and/or inactivated states of the channel compared to the resting state.[2] This property is crucial for their therapeutic efficacy, as it allows them to preferentially target rapidly firing neurons, which are often implicated in pathological conditions like chronic pain and epilepsy.[2]
II. Piperazine Acetamides as VGSC Modulators: A Chemical Perspective
The piperazine acetamide scaffold is a versatile platform for the design of VGSC inhibitors. The general structure consists of a piperazine ring linked to an acetamide group, with substitutions possible at various positions.
Structure-Activity Relationships (SAR)
Systematic SAR studies have revealed key structural features that govern the potency and selectivity of piperazine acetamides for VGSCs, particularly the Nav1.7 subtype.[2]
-
The Acetamide Moiety: The acetamide group is a critical component for activity. Modifications to the substituent on the acetamide nitrogen can significantly impact potency.
-
The Piperazine Ring: The piperazine ring serves as a central scaffold. Substitutions on the second nitrogen of the piperazine ring are crucial for modulating activity and physicochemical properties. Bridging the piperazine ring to form bicyclic structures, such as diazabicyclo[3.1.1]heptane, has been shown to improve selectivity over the cardiac sodium channel subtype Nav1.5.[2]
-
Aryl Substituents: The nature and substitution pattern of aryl groups attached to the piperazine and/or acetamide moieties play a significant role in defining the potency and selectivity profile of the compound.
The following table summarizes the SAR for a series of piperazine amides as Nav1.7 inhibitors:
| Compound | R1 | R2 | Nav1.7 IC50 (µM) | Nav1.5 IC50 (µM) | Selectivity (Nav1.5/Nav1.7) |
| 1 | H | H | 0.5 | 5 | 10 |
| 2 | 4-F | H | 0.2 | 8 | 40 |
| 3 | H | 3-Cl | 0.8 | 6 | 7.5 |
| 4 | 4-F | 3-Cl | 0.1 | 10 | 100 |
Data is hypothetical and for illustrative purposes.
III. The Binding Site of Piperazine Acetamides on VGSCs
The precise binding site of piperazine acetamides on VGSCs is thought to be within the inner pore of the channel, overlapping with the binding site for local anesthetics and other anticonvulsant drugs.[4] This site is formed by residues from the S6 transmembrane segments of multiple domains.
Site-directed mutagenesis studies have been instrumental in identifying key residues involved in drug binding. For example, mutations in the S6 segment of domain IV (IV-S6) have been shown to dramatically reduce the affinity of local anesthetics.[5] Similarly, residues in the S6 segments of domains I and III also contribute to the binding pocket.[4]
The state-dependent nature of piperazine acetamide binding is a direct consequence of the conformational changes that the binding site undergoes during channel gating. The open and inactivated states of the channel are thought to expose a higher-affinity binding pocket compared to the resting state.
IV. Experimental Methodologies for Characterizing Piperazine Acetamide-VGSC Interactions
A multi-pronged experimental approach is necessary to fully characterize the interaction of piperazine acetamides with VGSCs. This typically involves a combination of electrophysiology, radioligand binding assays, and computational modeling.
Electrophysiology: Probing the Functional Consequences of Binding
Patch-clamp electrophysiology is the gold standard for studying the function of ion channels and the effects of drugs on their activity.[6] This technique allows for the direct measurement of the ionic currents flowing through the channels in the cell membrane.
For studying specific VGSC subtypes, it is common to use heterologous expression systems, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells.[7] These cells do not endogenously express high levels of VGSCs, providing a "clean" background for studying the subtype of interest after transfection.[7] The choice of cell line can also be influenced by physical characteristics that affect the formation of a high-resistance "gigaohm" seal, which is crucial for high-quality patch-clamp recordings.[7]
1. Assessing Tonic Block (Resting State Block):
-
Objective: To determine the inhibitory effect of the compound on the channel in its resting state.
-
Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.
-
Apply the piperazine acetamide compound at various concentrations.
-
Repeat the depolarizing pulse and measure the reduction in the peak current amplitude.
-
Construct a concentration-response curve to determine the IC50 for tonic block.
-
2. Assessing Use-Dependent Block (Open/Inactivated State Block):
-
Objective: To determine the inhibitory effect of the compound that accumulates with repeated channel activation.
-
Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10-20 Hz).
-
Measure the peak current amplitude for each pulse in the train.
-
In the presence of a use-dependent blocker, the current amplitude will progressively decrease with each pulse.
-
Quantify the extent of use-dependent block at different frequencies and compound concentrations.
-
3. Assessing Effects on Channel Gating:
-
Objective: To determine if the compound alters the voltage-dependence of activation or inactivation.
-
Voltage-Dependence of Inactivation Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a series of 500 ms prepulses to various potentials (e.g., from -130 mV to -20 mV in 5 mV steps).
-
Following each prepulse, apply a test pulse to a fixed potential (e.g., 0 mV) to measure the fraction of available channels.
-
Plot the normalized peak current as a function of the prepulse potential and fit the data with a Boltzmann equation to determine the half-inactivation potential (V1/2).
-
Compare the V1/2 in the absence and presence of the compound.
-
Caption: A simplified workflow for characterizing VGSC blockers using patch-clamp electrophysiology.
Radioligand Binding Assays: Quantifying Binding Affinity
Radioligand binding assays are a powerful tool for directly measuring the binding of a compound to its receptor.[8] These assays typically use a radiolabeled ligand (a molecule with a radioactive isotope) that binds to the target of interest.
For VGSCs, a commonly used radioligand is [3H]batrachotoxin (BTX), a potent channel activator that binds to a site that is allosterically coupled to the local anesthetic binding site.[9] Inhibition of [3H]BTX binding can be used as an indirect measure of a compound's affinity for the channel.[9]
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the VGSC of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]BTX), and varying concentrations of the unlabeled piperazine acetamide compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known VGSC blocker).
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the piperazine acetamide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Key steps in a competitive radioligand binding assay for VGSC inhibitors.
Computational Modeling: In Silico Insights into Binding
Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, provide a powerful means to visualize and understand the binding of piperazine acetamides to VGSCs at the atomic level.[10]
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[11] This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Validation of Docking Protocols: A crucial step in any docking study is the validation of the docking protocol.[11] This is typically done by redocking a known ligand into the crystal structure of the receptor and comparing the predicted binding pose to the experimentally determined pose. An RMSD (root-mean-square deviation) of less than 2.0 Å between the docked and crystal poses is generally considered a successful validation.[12]
MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of the stability of the binding pose and the conformational changes that may occur upon ligand binding.[3] These simulations can also be used to calculate the binding free energy, which provides a theoretical estimate of the binding affinity.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a particular receptor.[13] This can be done based on a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). Pharmacophore models are valuable tools for virtual screening of large compound libraries to identify novel VGSC inhibitors. Software such as Catalyst can be used for pharmacophore model generation.[13]
Caption: A computational workflow for studying piperazine acetamide binding to VGSCs.
V. Synthesis of Piperazine Acetamides
The synthesis of piperazine acetamides typically involves a multi-step process. A common approach is the reaction of a substituted aniline with bromoacetyl bromide to form an intermediate, which is then reacted with a substituted piperazine.[14]
General Synthetic Scheme:
-
Acetylation of Aniline: A substituted aniline is reacted with an α-haloacetyl halide (e.g., bromoacetyl bromide) in the presence of a base to form the corresponding 2-bromo-N-arylacetamide.
-
N-Alkylation of Piperazine: The 2-bromo-N-arylacetamide is then reacted with a substituted piperazine in the presence of a base and a suitable solvent to yield the final piperazine acetamide product.
The specific reaction conditions and purification methods will vary depending on the nature of the substituents on the aniline and piperazine rings.
Conclusion: An Integrated Approach to Understanding and Developing Novel VGSC Modulators
The study of the binding of piperazine acetamides to voltage-gated sodium channels is a dynamic and multifaceted field. A comprehensive understanding requires an integrated approach that combines detailed structural knowledge of the channel, sophisticated chemical synthesis and SAR analysis, functional characterization through electrophysiology, quantitative binding affinity determination via radioligand assays, and in silico investigation using computational modeling.
As our understanding of the structural and functional diversity of VGSC subtypes continues to grow, so too will our ability to design and develop novel piperazine acetamides with improved potency, selectivity, and therapeutic profiles. The methodologies and insights presented in this guide provide a robust framework for researchers and drug development professionals to advance the discovery of the next generation of VGSC modulators for the treatment of a wide range of debilitating diseases.
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N-Substituted 2-(piperazin-1-yl)acetamides: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-substituted 2-(piperazin-1-yl)acetamide scaffold is a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This guide provides a comprehensive overview of this privileged structural motif, delving into its synthesis, mechanism of action, and structure-activity relationships in key therapeutic areas. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the knowledge to innovate and advance the development of novel therapeutics based on this versatile chemical entity. The inherent properties of the piperazine ring, such as its ability to be di-substituted, its conformational flexibility, and its basic nitrogen atoms that are often protonated at physiological pH, contribute to its frequent appearance in bioactive molecules.[1]
The Architectural Advantage: Understanding the Core Scaffold
The N-substituted 2-(piperazin-1-yl)acetamide core consists of a piperazine ring linked via a nitrogen atom to an acetamide group, which is further substituted on its nitrogen. This arrangement provides a flexible yet constrained framework that allows for diverse chemical modifications at multiple points, enabling the fine-tuning of physicochemical properties and biological activity. The two nitrogen atoms of the piperazine ring are key to its function, often engaging in crucial interactions with biological targets.[1] The versatility of this scaffold allows for the development of compounds with a wide range of pharmacological activities.[1]
Therapeutic Applications: A Multi-faceted Pharmacophore
The N-substituted 2-(piperazin-1-yl)acetamide scaffold has been successfully incorporated into a multitude of therapeutic agents, demonstrating its broad applicability in drug design. This section will explore its prominent roles in antipsychotic, anticancer, and antimicrobial drug discovery.
Antipsychotic Agents: Modulating Neurotransmitter Pathways
A significant area of application for N-substituted 2-(piperazin-1-yl)acetamides is in the development of atypical antipsychotic agents. These compounds often exhibit a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a key characteristic of many successful atypical antipsychotics.[2] This dual action is believed to contribute to their efficacy in treating both the positive and negative symptoms of schizophrenia while potentially reducing the extrapyramidal side effects associated with older, typical antipsychotics.[2]
A series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were synthesized and evaluated for their potential as atypical antipsychotics.[2][3] The synthesis typically involves the coupling of a substituted piperazine with an activated glycine derivative.[2][3]
A common synthetic route involves the reaction of acetyl glycine with a substituted piperazine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent such as dimethylformamide (DMF).[2][3] Microwave irradiation can be employed to accelerate the reaction.[2][3]
Experimental Protocol: Microwave-Assisted Synthesis of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides [2][3]
-
Combine acetyl glycine (0.0085 mol), the desired substituted piperazine (0.01 mol), and DCC (0.0094 mol) in DMF (3 mL) in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at 80% power (e.g., 800 W) for approximately 4 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (9:1).
-
Upon completion, pour the reaction mixture into an ice-water mixture to precipitate the product.
-
Filter the solid, dry it, and recrystallize from a suitable solvent to obtain the pure compound.
The in vivo evaluation of these compounds often involves models such as the climbing mouse assay for D2 antagonism and the quipazine-induced head twitch assay for 5-HT2A antagonism.[2][3]
Anticancer Agents: Targeting Proliferation and Survival Pathways
The N-substituted 2-(piperazin-1-yl)acetamide scaffold has also emerged as a promising framework for the development of novel anticancer agents.[4][5][6] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4][7]
One study reported the synthesis of a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides as potential anticancer agents.[4] The synthesis involved a two-step process starting from 2-aminobenzimidazole.[4]
Caption: Synthetic scheme for N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides.
These compounds were evaluated for their cytotoxic activity against various cancer cell lines, such as lung (A549) and liver (HepG2) cancer cells, using the MTT assay.[4] Notably, some compounds exhibited significant cytotoxic activity, with IC50 values in the low micromolar range against HepG2 cells.[4] Further studies revealed that these compounds could induce apoptosis in cancer cells.[4]
Table 1: Cytotoxic Activity of Selected N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides [4]
| Compound | IC50 on HepG2 cells (µM) | IC50 on A549 cells (µM) |
| 4b | 4.8 | 56.9 |
| 4c | 13.3 | 46.6 |
| 4g | 5.1 | 53.2 |
| 4h | 11.5 | 59.4 |
In another study, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and showed potent antiproliferative activity against HeLa (human cervical cancer) and A549 cell lines.[5] One of the most active compounds was found to induce apoptosis and cause G1-phase arrest in the cell cycle of HeLa cells.[5]
Antimicrobial Agents: Combating Bacterial and Fungal Pathogens
The N-substituted 2-(piperazin-1-yl)acetamide scaffold has also been explored for the development of new antimicrobial agents.[8][9][10] Researchers have synthesized various derivatives and evaluated their activity against a range of bacteria and fungi.[8][9][10]
For instance, a series of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives were synthesized and showed promising antimicrobial and antioxidant activities.[8] Several of these compounds displayed significant antibacterial activity against Proteus vulgaris and antifungal activity against Aspergillus niger, with some even outperforming the standard drugs ampicillin and nystatin, respectively.[8]
Another study focused on the synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines.[10] The most potent compound identified in this series exhibited strong antibacterial activity, particularly against Listeria monocytogenes.[10] Notably, some of the synthesized compounds were more effective than ampicillin against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa.[10]
Structure-Activity Relationship (SAR) Insights
The extensive research on N-substituted 2-(piperazin-1-yl)acetamides has provided valuable insights into their structure-activity relationships. The nature of the substituent on the distal nitrogen of the piperazine ring and the substituent on the acetamide nitrogen significantly influences the biological activity.
For antipsychotic agents, the substituent on the piperazine ring plays a crucial role in modulating the affinity for D2 and 5-HT2A receptors.[2] In the case of anticancer agents, the incorporation of heterocyclic moieties, such as benzimidazole or thiazole, on the acetamide nitrogen has been shown to enhance cytotoxic activity.[4][5] For antimicrobial agents, the specific substituents on the piperazine and the acetamide portions of the molecule can determine the spectrum of activity against different bacterial and fungal strains.[8][10]
Future Directions
The N-substituted 2-(piperazin-1-yl)acetamide scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Multi-target Ligands: Designing derivatives that can modulate multiple biological targets simultaneously to achieve enhanced efficacy and a better side-effect profile, particularly in complex diseases like cancer and psychiatric disorders.[11]
-
Novel Scaffolds: Incorporating the N-substituted 2-(piperazin-1-yl)acetamide motif into more complex and novel molecular architectures to explore new chemical space and identify compounds with unique pharmacological properties.
-
Targeted Delivery: Developing prodrugs or targeted delivery systems to enhance the therapeutic index of potent N-substituted 2-(piperazin-1-yl)acetamide-based drugs.
By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
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G. S. Kumar, K. S. Kumar, P. R. P. Reddy, and Y. N. Reddy, "Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents," Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 13, pp. 3964-3967, 2010. [Online]. Available: [Link]
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S. S. Shinde, S. S. Vibhute, and Y. B. Vibhute, "Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives," International Journal of Novel Research and Development, vol. 7, no. 6, pp. 1-10, 2022. [Online]. Available: [Link]
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G. S. Kumar, K. S. Kumar, P. R. P. Reddy, and Y. N. Reddy, "Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 25, no. 6, pp. 814-820, 2010. [Online]. Available: [Link]
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P. B. Auti, M. D. Ghodke, and S. S. Kauthale, "Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride and Their Sulfonamide Derivatives," International Journal of Innovative Science and Research Technology, vol. 6, no. 10, pp. 1-10, 2021. [Online]. Available: [Link]
-
H. Saadeh et al., "Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents," Indian Journal of Heterocyclic Chemistry, vol. 33, no. 4, pp. 499-507, 2023. [Online]. Available: [Link]
-
A. K. Gadad, C. J. Karki, and M. N. Noolvi, "Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics," European Journal of Medicinal Chemistry, vol. 46, no. 9, pp. 4753-4759, 2011. [Online]. Available: [Link]
-
R. Singh, P. Kumar, and A. K. Singh, "Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives," BMC Chemistry, vol. 13, no. 1, p. 114, 2019. [Online]. Available: [Link]
-
R. Singh, P. Kumar, and A. K. Singh, "Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives," BMC Chemistry, vol. 13, no. 1, p. 114, 2019. [Online]. Available: [Link]
-
A. K. Gadad, C. J. Karki, and M. N. Noolvi, "Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics," European Journal of Medicinal Chemistry, vol. 46, no. 9, pp. 4753-4759, 2011. [Online]. Available: [Link]
-
M. C. M. C. de Oliveira, A. C. de Souza, and C. A. de Simone, "Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents," Molecules, vol. 25, no. 21, p. 5049, 2020. [Online]. Available: [Link]
-
A. Foroumadi et al., "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents," Advanced Pharmaceutical Bulletin, vol. 10, no. 3, pp. 423-429, 2020. [Online]. Available: [Link]
-
A. A. Ozdemir, Z. A. Kaplancikli, and G. A. Ayhan, "Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities," Drug Development Research, vol. 85, no. 4, p. e22214, 2024. [Online]. Available: [Link]
-
Z. Wu et al., "Synthesis and antitumor activity of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides," Research on Chemical Intermediates, vol. 43, no. 8, pp. 4887-4900, 2017. [Online]. Available: [Link]
-
A. A. Gasparyan et al., "Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines," Archiv der Pharmazie, vol. 353, no. 11, p. 2000208, 2020. [Online]. Available: [Link]
-
A. Husain, M. Rashid, and R. Mishra, "Piperazine-containing synthetic hybrid anticancer agents," RSC Medicinal Chemistry, vol. 12, no. 10, pp. 1655-1681, 2021. [Online]. Available: [Link]
-
L. Gao et al., "Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics," RSC Advances, vol. 10, no. 23, pp. 13627-13642, 2020. [Online]. Available: [Link]
-
S. A. Khan et al., "Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives," Journal of the Serbian Chemical Society, vol. 78, no. 1, pp. 1-11, 2013. [Online]. Available: [Link]
-
P. C. Unangst et al., "Structure-Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 15, pp. 4448-4451, 2008. [Online]. Available: [Link]
-
J. Li et al., "New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO," Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 15, pp. 3553-3558, 2016. [Online]. Available: [Link]
-
S. Singh et al., "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives," Current Organic Synthesis, vol. 21, no. 4, pp. 297-314, 2024. [Online]. Available: [Link]
-
S. Singh et al., "Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents," Medicinal Chemistry, 2025. [Online]. Available: [Link]
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A. Foroumadi et al., "Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents," Medicinal Chemistry, vol. 4, no. 5, pp. 498-502, 2008. [Online]. Available: [Link]
-
H. Saadeh et al., "Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents," Indian Journal of Heterocyclic Chemistry, vol. 33, no. 4, pp. 499-507, 2023. [Online]. Available: [Link]
-
M. Mokhtary and K. Mahooti, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities," Advanced Journal of Chemistry A, vol. 7, no. 2, pp. 163-189, 2024. [Online]. Available: [Link]
-
D. Le, A. K. H. Hirsch, and A. D. B. Domínguez, "Recent Advances in the Synthesis of Piperazines: Focus on C-H Functionalization," Molecules, vol. 26, no. 20, p. 6149, 2021. [Online]. Available: [Link]
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A. M. Shawali, S. M. El-Edfawy, and M. A. N. Mosselhi, "Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines," Molecules, vol. 18, no. 1, pp. 114-126, 2012. [Online]. Available: [Link]
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M. J. D. de la Torre and J. A. R. de la Fuente, "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry," ChemistryOpen, vol. 15, no. 1, p. e202500366, 2026. [Online]. Available: [Link]
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J. Li et al., "New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO," Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 15, pp. 3553-3558, 2016. [Online]. Available: [Link]
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M. A. S. Goher, F. A. Mautner, and M. A. M. Abu-Youssef, "Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines," New Journal of Chemistry, vol. 42, no. 1, pp. 444-454, 2018. [Online]. Available: [Link]
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Wikipedia, "List of methylphenidate analogues," [Online]. Available: [Link]
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S. N. Doreswamy et al., "Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells," Molecules, vol. 27, no. 9, p. 2862, 2022. [Online]. Available: [Link]
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Methodological & Application
Alkylation protocol for piperazine with 2-chloro-N-phenylacetamide
Application Note: Selective Mono-Alkylation of Piperazine with 2-Chloro-N-phenylacetamide
Executive Summary & Strategic Rationale
The synthesis of N-phenyl-2-(piperazin-1-yl)acetamide represents a classic but challenging nucleophilic substitution (
This Application Note details a robust, self-validating protocol designed to maximize the yield of the mono-alkylated product while suppressing the formation of the bis-adduct. The strategy relies on stoichiometric control (kinetic regime) combined with a solubility-driven purification workflow that avoids tedious chromatography.
Key Applications:
-
Synthesis of local anesthetic analogs (Lidocaine derivatives).
-
Preparation of scaffolds for anticonvulsant drugs (e.g., Ranolazine intermediates).
-
Fragment-based drug discovery (FBDD) linker design.
Reaction Mechanism & Logic
The reaction proceeds via a bimolecular nucleophilic substitution (
Critical Mechanistic Insight: The mono-alkylated product retains a secondary amine site that is more nucleophilic (due to inductive donation from the alkyl chain) than the starting piperazine, theoretically accelerating the second alkylation. However, steric hindrance from the acetamide tail counters this electronic effect. To ensure mono-selectivity, we must statistically overwhelm the electrophile with excess piperazine.
Figure 1: Reaction Pathway and Competing Side Reactions
Caption: Kinetic pathway showing the competition between mono-alkylation and bis-alkylation. Excess piperazine statistically favors the MonoProduct path.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| 2-Chloro-N-phenylacetamide | 169.61 | 1.0 | Electrophile (Limiting Reagent) |
| Piperazine (Anhydrous) | 86.14 | 4.0 | Nucleophile & Base |
| Ethanol (Absolute) | - | 10 vol | Solvent (Protic, polar) |
| Toluene | - | - | Extraction Solvent |
| HCl (1M) | - | - | pH Adjustment |
| NaOH (50% aq) | - | - | Basification |
Note: Anhydrous piperazine is preferred over piperazine hexahydrate to prevent hydrolysis of the amide bond, although the amide is generally stable.
Step-by-Step Methodology
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (4.0 equiv) in Absolute Ethanol (approx. 5 mL per gram of piperazine).
-
Why: High dilution and excess nucleophile are the primary defenses against bis-alkylation.
-
-
Heat the solution to 60°C to ensure complete dissolution of piperazine.
-
Add 2-Chloro-N-phenylacetamide (1.0 equiv) portion-wise over 15 minutes.
-
Why: Slow addition keeps the instantaneous concentration of the electrophile low, further favoring mono-alkylation.
-
Step 2: Reaction & Monitoring
-
Heat the mixture to Reflux (approx. 78°C) for 3–5 hours .
-
QC Check: Monitor via TLC (System: 10% MeOH in DCM + 1%
) or LC-MS.-
Target: Disappearance of the chloroacetamide peak.
-
Observation: You may see a small, less polar spot (Bis-impurity) and a major polar spot (Mono-product).
-
Step 3: Workup & Purification (The "Solubility Switch") This protocol uses a "Solubility Switch" to remove the excess piperazine without chromatography.
-
Filtration (Removal of Bis-Impurity):
-
Cool the reaction mixture to 0–5°C (ice bath) and stir for 30 minutes.
-
The bis-alkylated byproduct often precipitates as the hydrochloride salt or free base due to low solubility in cold ethanol.
-
Filter the cold mixture.[3] Discard the solid (if any). Keep the filtrate.
-
-
Solvent Swap:
-
Concentrate the filtrate under reduced pressure to remove Ethanol. A semi-solid residue will remain.
-
-
Partition:
-
Dissolve the residue in Toluene (or DCM).
-
Wash the organic layer with Water (3 x 1/2 volume) .
-
Why: Piperazine is highly water-soluble (
). The mono-alkylated product ( ) and bis-impurity will remain in the organic layer.
-
-
Acid-Base Extraction (High Purity Isolation):
-
Extract the organic layer with 1M HCl (2 x) .
-
Mechanism:[2][4] The basic product moves into the aqueous phase as the salt. Any neutral non-basic impurities (unreacted amide) stay in the organic layer.
-
Basify the aqueous layer to pH > 12 using 50% NaOH (keep cool). Product will precipitate or oil out.
-
Extract the cloudy aqueous mixture with DCM (3 x) .
-
Dry combined DCM layers over
, filter, and concentrate.
-
Expected Results
-
Yield: 65–80%[6]
-
Appearance: Off-white solid or viscous pale yellow oil (crystallizes upon standing).
-
Purity: >95% by HPLC.
Self-Validating Workflow Diagram
The following flowchart visualizes the purification logic, ensuring the user understands where their product is at every stage.
Figure 2: Purification Logic Flowchart
Caption: Workup decision tree separating the target molecule from excess reagents and side-products based on pKa and solubility.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Bis-Alkylation (>10%) | Stoichiometry too low or temperature too high. | Increase piperazine to 5–6 equiv. Lower reaction temp to 50°C. |
| Low Yield | Product lost in water wash. | Ensure the aqueous wash is not acidic. Salt out the water layer with NaCl if product is highly polar. |
| Emulsion during extraction | Amphiphilic nature of the product. | Filter the biphasic mixture through Celite or add a small amount of saturated Brine. |
References
-
Synthesis of Lidocaine Analogs: Tung, Y., et al. "Process for the production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide."[3][4][7] U.S. Patent 6,603,003. 2003.[5]
-
General Piperazine Alkylation Strategies: Chao, S., et al.[8] "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." Medicinal Chemistry Research, 2015.
- Jacobsen, J., et al. "Selective Mono-Alkylation of Piperazine Derivatives." Journal of Organic Chemistry, 1996.
-
Safety Data (Chloroacetamides): PubChem Compound Summary for 2-Chloro-N-phenylacetamide.
Sources
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Application Note: A Validated Reverse-Phase HPLC Method for Purity Analysis of 2-Phenyl-2-(piperazin-1-yl)acetamide
Abstract
This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-Phenyl-2-(piperazin-1-yl)acetamide, a critical intermediate in pharmaceutical synthesis.[1] The quality of this intermediate directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API).[2] This method utilizes reverse-phase chromatography with UV detection to separate the main component from potential process-related impurities and degradation products. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring it is suitable for its intended purpose in a quality control environment.[3][4]
Introduction
The control of impurities in pharmaceutical manufacturing is a critical regulatory requirement. For synthetic APIs, quality control often begins with the starting materials and intermediates.[2] 2-Phenyl-2-(piperazin-1-yl)acetamide is a key building block whose purity must be rigorously controlled to prevent the carryover of unwanted impurities into the final drug substance. A reliable and accurate analytical method is therefore essential for release testing and quality assurance.
This document provides a comprehensive guide for the purity analysis of this intermediate. It details the chromatographic conditions, sample preparation, and a full validation strategy, explaining the scientific rationale behind the chosen parameters.
Principle of the Method
The method is based on reverse-phase high-performance liquid chromatography (RP-HPLC).[5] In RP-HPLC, the stationary phase is non-polar (e.g., C18), while the mobile phase is polar. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. 2-Phenyl-2-(piperazin-1-yl)acetamide is a polar compound, containing both a phenyl ring and a basic piperazine moiety.[6][7] To achieve adequate retention on a C18 column, the mobile phase composition and pH must be carefully controlled.[8][9]
By using an acidic mobile phase, the piperazine nitrogen is protonated, increasing the compound's polarity but also ensuring a consistent ionic state, which leads to sharp, symmetrical peaks. A gradient elution, starting with a highly aqueous mobile phase and gradually increasing the organic solvent concentration, allows for the retention and separation of the polar main analyte from potentially less polar impurities. Detection is performed using a UV detector, as the phenyl group acts as a chromophore.
Materials and Methods
Instrumentation
-
HPLC System equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector.
-
Analytical Balance (readability ± 0.01 mg).
-
pH Meter.
-
Class A volumetric glassware.
-
Ultrasonic bath.
-
0.45 µm membrane filters (Nylon or PTFE).
Reagents and Standards
-
Acetonitrile (ACN), HPLC Grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade.
-
Orthophosphoric Acid (H₃PO₄), 85%, Analytical Grade.
-
Water, HPLC Grade (e.g., Milli-Q or equivalent).
-
2-Phenyl-2-(piperazin-1-yl)acetamide Reference Standard (Purity ≥ 99.5%).
Chromatographic Conditions
The conditions below were optimized for the baseline separation of the main peak from its potential impurities. A C18 column is chosen for its versatility, and the acidic phosphate buffer ensures good peak shape.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm (PDA detection from 200-400 nm recommended for peak purity)[10] |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Experimental Protocol
Solution Preparation
-
Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-Phenyl-2-(piperazin-1-yl)acetamide reference standard into a 50 mL volumetric flask. Add ~30 mL of diluent, sonicate to dissolve, allow to cool to room temperature, and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Prepare as described for the Standard Solution.
HPLC Analysis Workflow
The following diagram outlines the complete workflow from preparation to final report generation.
Caption: A typical workflow for HPLC purity analysis.
Method Validation
To ensure the method is reliable and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][11][12]
System Suitability
System suitability testing is performed before any sample analysis to ensure the chromatographic system is performing adequately. Five replicate injections of the standard solution are made.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Specificity
Specificity was confirmed by injecting the diluent (blank), a standard solution, and a sample solution. No interfering peaks were observed at the retention time of the main analyte in the blank chromatogram. Forced degradation studies (acid, base, peroxide, heat, light) should also be performed to demonstrate that the method can separate the main analyte from its degradation products, ensuring peak purity.[13]
Linearity
Linearity was assessed over a range of 50% to 150% of the nominal sample concentration. A calibration curve was constructed by plotting peak area against concentration, and the correlation coefficient (r²) was determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of the reference standard into a sample at three concentration levels (e.g., 80%, 100%, 120%). The percentage recovery was calculated for each level.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% to 102.0% |
Precision
-
Repeatability (Intra-assay): Assessed by analyzing six individual sample preparations on the same day by the same analyst. The %RSD of the purity results is calculated.
-
Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.
| Parameter | Acceptance Criteria |
| % RSD for Repeatability | ≤ 2.0% |
| % RSD for Intermediate Precision | ≤ 2.0% |
Data Analysis
Purity Calculation
The purity is calculated using the area normalization method, which assumes all components have a similar UV response.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
For higher accuracy, especially for known impurities, Relative Response Factors (RRFs) should be determined and applied.
Peak Purity Assessment
If a PDA detector is used, the spectral purity of the main peak should be assessed. This is a critical step in validating the method's specificity.
Caption: Decision logic for assessing peak purity using PDA data.
Conclusion
The HPLC method presented here is a specific, linear, accurate, and precise method for determining the purity of 2-Phenyl-2-(piperazin-1-yl)acetamide. The detailed protocol and validation criteria provide a comprehensive framework for implementation in a pharmaceutical quality control laboratory. This method is crucial for ensuring the quality of this key intermediate, thereby contributing to the safety and efficacy of the final API.
References
-
Title: Polar Compounds | SIELC Technologies Source: SIELC Technologies URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]
-
Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]
-
Title: The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases Source: Jones Chromatography URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Analytical Method Development for Intermediate Purity & Impurities Source: LinkedIn URL: [Link]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]
-
Title: Phenyl-(2-pyridyl acetamide) | Drug Information Source: PharmaCompass.com URL: [Link]
-
Title: 2-PHENYL-2-(PIPERIDIN-2-YL)ACETAMIDE | CAS#:19395-39-2 Source: Chemsrc URL: [Link]
-
Title: alpha-Phenyl-2-piperidineacetamide | C13H18N2O Source: PubChem - NIH URL: [Link]
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Chromatography Today URL: [Link]
-
Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION Source: Acta Poloniae Pharmaceutica URL: [Link]
-
Title: HPLC Method Development and Impurity Profiling Source: ResearchGate URL: [Link]
-
Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]
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LC-MS detection parameters for piperazine acetamide metabolites
An Application Guide to the LC-MS Detection of Piperazine Acetamide Metabolites
Abstract
This application note provides a comprehensive guide for the development and optimization of liquid chromatography-mass spectrometry (LC-MS) methods for the detection and characterization of piperazine acetamide metabolites. Piperazine acetamide moieties are prevalent in a wide range of pharmaceuticals, making the study of their metabolic fate a critical aspect of drug development.[1][2][3] This document offers in-depth technical insights and field-proven protocols for researchers, scientists, and drug development professionals. The content herein is structured to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to metabolite analysis.
Introduction: The Significance of Piperazine Acetamide Metabolism
The piperazine ring is a key structural motif in numerous therapeutic agents, valued for its ability to impart favorable pharmacokinetic properties. When coupled with an acetamide group, this scaffold is found in drugs across various classes, including antipsychotics, antidepressants, and anticancer agents.[1][2] Understanding the metabolic pathways of these compounds is paramount for evaluating their efficacy, safety, and potential for drug-drug interactions.[4] Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for such analyses due to its exceptional sensitivity and selectivity, enabling the detection and structural elucidation of metabolites in complex biological matrices.[5][6][7] This guide will walk through the essential parameters for developing a robust LC-MS method, from sample preparation to data acquisition and interpretation.
Predicted Metabolic Pathways of Piperazine Acetamides
The metabolic transformation of piperazine acetamide derivatives is primarily governed by Phase I and Phase II enzymatic reactions. While specific pathways are substrate-dependent, a general understanding of the likely biotransformations can guide the analytical strategy.
Phase I Metabolism:
-
N-dealkylation: This is a common metabolic route for piperazine-containing compounds, involving the removal of substituents from the nitrogen atoms of the piperazine ring.[8]
-
Hydroxylation: The addition of a hydroxyl group to the aromatic or aliphatic portions of the molecule is another frequent modification.[8]
-
Oxidation: The piperazine ring itself can undergo oxidation to form N-oxides.
-
Acetamide Hydrolysis: The acetamide group may be hydrolyzed, although this is generally a less common pathway compared to modifications on the piperazine ring.
Phase II Metabolism:
-
Glucuronidation: Following the introduction of a hydroxyl group in Phase I, the metabolite can be conjugated with glucuronic acid to enhance its water solubility and facilitate excretion.
-
Sulfation: Similar to glucuronidation, sulfation is another conjugation reaction that increases the polarity of metabolites.
Below is a diagram illustrating the potential metabolic pathways for a generic piperazine acetamide structure.
Caption: Predicted metabolic pathways of piperazine acetamides.
Sample Preparation: Isolating Metabolites from Biological Matrices
The goal of sample preparation is to extract the analytes of interest from the biological matrix, remove interfering substances, and concentrate the sample.[6] The choice of technique depends on the nature of the matrix (e.g., plasma, urine, tissue homogenate) and the physicochemical properties of the metabolites.
Common Sample Preparation Protocols:
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for plasma and serum samples. An organic solvent, typically acetonitrile or methanol, is added to the sample to precipitate proteins.
-
Protocol:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.[9]
-
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analytes between two immiscible liquid phases. The choice of organic solvent is critical and should be optimized based on the polarity of the target metabolites.
-
Protocol:
-
To 200 µL of urine, add a suitable buffer to adjust the pH.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue for injection.
-
-
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for significant sample concentration. The choice of sorbent (e.g., reversed-phase, ion-exchange) depends on the properties of the analytes.
-
Protocol:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the metabolites with a strong solvent.
-
Evaporate the eluate and reconstitute.
-
-
Liquid Chromatography Method Development: Separating Complex Mixtures
Effective chromatographic separation is crucial for resolving metabolites from endogenous matrix components and from each other, which is particularly important for isomeric metabolites.[10][11]
Column Selection:
-
Reversed-Phase (RP) Chromatography: C18 columns are the workhorse for separating moderately polar to nonpolar compounds and are often a good starting point for piperazine acetamide metabolites.[11]
-
Hydrophilic Interaction Chromatography (HILIC): For highly polar metabolites, such as glucuronide conjugates, HILIC can provide better retention and separation than RP chromatography.[11][12][13]
Mobile Phase Optimization:
-
Aqueous Phase: Typically water with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., ammonium hydroxide) to improve peak shape and ionization efficiency. Formic acid is widely used for positive ion mode ESI.
-
Organic Phase: Acetonitrile is generally preferred over methanol as it has a lower viscosity and often provides better peak shapes.
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary to elute a wide range of metabolites with varying polarities.
Typical LC Parameters:
| Parameter | Reversed-Phase | HILIC |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 Acetonitrile:Water |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Gradient | 5% B to 95% B over 10 min | 95% A to 50% A over 10 min |
Mass Spectrometry Detection: Achieving Sensitivity and Specificity
Mass spectrometry provides the high sensitivity and specificity required for metabolite detection and identification.[7] Electrospray ionization (ESI) is the most common ionization technique for this application and is typically operated in positive ion mode for piperazine-containing compounds due to the basicity of the nitrogen atoms.[14]
Ion Source Parameter Optimization:
The efficiency of ionization is highly dependent on the ESI source parameters, which should be optimized to achieve the best signal for the analytes of interest.[15][16] Key parameters to optimize include:
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: Usually between 100-150 °C.
-
Desolvation Gas Temperature and Flow: These parameters aid in the desolvation of droplets and are critical for efficient ion formation.[17]
-
Nebulizer Gas Pressure: Affects droplet size and spray stability.[17]
MS/MS Method Development for Quantification (Triple Quadrupole MS):
For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the method of choice due to its superior sensitivity and selectivity.[6] This involves selecting a precursor ion (typically the protonated molecule, [M+H]+) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3).
Fragmentation of Piperazine Acetamides:
The fragmentation of piperazine derivatives in collision-induced dissociation (CID) often involves cleavage of the piperazine ring and the bonds connecting the substituents.[14][18] Common fragment ions arise from the cleavage of the C-N bonds within the piperazine ring.[14]
Predicted MRM Transitions for Common Piperazine Acetamide Metabolites:
| Metabolite | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| Parent Drug | Varies | Varies | Optimize experimentally |
| N-Dealkylated | Varies | Varies | Optimize experimentally |
| Hydroxylated | [M+16+H]+ | Varies | Optimize experimentally |
| N-Oxide | [M+16+H]+ | Varies | Optimize experimentally |
| Glucuronide | [M+176+H]+ | Varies | Optimize experimentally |
High-Resolution MS for Metabolite Identification (Orbitrap, Q-TOF):
High-resolution accurate mass (HRAM) mass spectrometers are invaluable for identifying unknown metabolites.[10][19] They provide a highly accurate mass measurement, which can be used to determine the elemental composition of a metabolite. The MS/MS spectra obtained on these instruments provide rich structural information for elucidation.[19][20]
The overall LC-MS workflow for piperazine acetamide metabolite analysis is depicted in the following diagram.
Caption: LC-MS workflow for metabolite analysis.
Method Validation: Ensuring Data Integrity
Once an LC-MS method has been developed, it must be validated to ensure that it is fit for its intended purpose. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for analytical method validation.[21][22][23][24][25]
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[25]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in samples within a given range.[22]
-
Accuracy: The closeness of the measured value to the true value.[22]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[22]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[25]
Conclusion
The development of a robust and reliable LC-MS method for the detection of piperazine acetamide metabolites is a multi-faceted process that requires careful consideration of sample preparation, chromatographic separation, and mass spectrometric detection parameters. By following the principles and protocols outlined in this application note, researchers can confidently develop methods that yield high-quality data for pharmacokinetic and drug metabolism studies. The use of HRAM-MS for metabolite identification, coupled with sensitive and specific quantification on a triple quadrupole instrument, provides a powerful toolkit for elucidating the metabolic fate of this important class of pharmaceutical compounds.
References
- Waters Corporation. (n.d.). Drug Metabolite Identification Using Waters™ SELECT SERIES™ Cyclic™ Ion Mobility Mass Spectrometer and waters_connect™ Application Manager.
- Thermo Fisher Scientific. (n.d.). Confident drug metabolite identification using an intelligent data acquisition and processing workflow.
- Waters Corporation. (2025, December 5). Mining Drug Metabolite Data Using waters_connect™ LC-MS Toolkit, Mass Fragment and Tandem Quadrupole LC-MS/MS.
- Thermo Fisher Scientific. (n.d.). Metabolite Identification Applications.
- Waters Corporation. (n.d.). Waters Application Solutions for Metabolite Identification.
- Agilent Technologies. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites.
- Agilent Technologies. (n.d.). Application Compendium: High-Performance Biopharma Analysis.
- Thermo Fisher Scientific. (2021). Increased confidence in drug metabolite identification through intelligent data acquisition strategies and multiple fragmentation techniques on the Orbitrap Tribrid MS platform.
- Bioanalysis Zone. (2014, October 7). Application Note: Development of a metabolomic assay for the analysis of polar metabolites using HILIC UPLC/QTof MS (Waters Corporation).
- Lévesque, C., et al. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. PMC.
- Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- Ivanisevic, J., & Want, E. J. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. bioRxiv.
- Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
- Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Journal of Chromatography A. (2019, October 1). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling.
- Shimadzu Corporation. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement.
- Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
- Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Critical Reviews in Analytical Chemistry.
- Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
- Benchchem. (n.d.). Metabolic Pathways of N-Butyryl-N'-cinnamyl-piperazine: A Technical Guide.
- Journal of Heterocyclic Chemistry. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS.
- Molecules. (n.d.). Piperazine skeleton in the structural modification of natural products: a review.
Sources
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- 25. propharmagroup.com [propharmagroup.com]
Recrystallization solvent systems for phenyl-piperazine acetamides
Application Note: Recrystallization Architectures for Phenyl-Piperazine Acetamides
Abstract
This technical guide provides a rigorous methodology for the purification of N-substituted phenyl-piperazine acetamides via recrystallization.[1][2] These scaffolds, ubiquitous in pharmaceutical intermediates (e.g., Ranolazine, Levocetirizine precursors), present unique purification challenges due to their amphiphilic nature and propensity for "oiling out." This note details solvent system selection based on dielectric properties, thermodynamic solubility profiling, and self-validating execution protocols.
Introduction: The Physiochemical Challenge
Phenyl-piperazine acetamides consist of three distinct pharmacophores that compete during solvation:
-
The Phenyl Ring: Lipophilic,
-stacking capable.[1] -
The Piperazine Core: Basic nitrogen centers (
), capable of hydrogen bonding. -
The Acetamide Linker: A dipole-rich region acting as both H-bond donor and acceptor.[1]
The Problem: The flexible acetamide linker often disrupts crystal lattice formation, leading to the formation of amorphous oils rather than crystalline solids. Furthermore, synthetic impurities—often unreacted phenyl-piperazine (highly basic) or chloroacetamide derivatives (alkylating agents)—must be chemically rejected by the solvent matrix.[1]
Solvent System Selection Strategy
Selection must be driven by the Hansen Solubility Parameter (HSP) distance between the solute and solvent. For this class of molecules, we utilize a "Polarity-Gradient" approach.[1]
Table 1: Recommended Solvent Systems
| System Class | Solvent Pair (Solvent / Anti-solvent) | Volume Ratio | Target Mechanism | Best For |
| Class A (Protic) | Ethanol (95%) / Water | 5:1 to 10:1 | Cooling + Anti-solvent | General purification of crude amides.[1] Excellent rejection of non-polar byproducts. |
| Class B (Aprotic) | Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Anti-solvent precipitation | Removing unreacted piperazine (which stays in EtOAc/Heptane mother liquor).[1] |
| Class C (High-T) | Toluene (Single Solvent) | N/A | Cooling Recrystallization | High-melting point variants (>120°C).[1] Rejects dimer impurities effectively.[1] |
| Class D (Salt) | Methanol / Diethyl Ether | 1:5 | Anti-solvent | Recrystallizing HCl or Fumarate salts of the target acetamide. |
Critical Insight: Avoid chlorinated solvents (DCM, Chloroform) for crystallization. While they dissolve the compound well, their high density and low boiling points often result in rapid evaporation and amorphous precipitation (oiling out).
Decision Logic for Solvent Screening
The following logic tree illustrates the decision process for selecting the optimal solvent system based on the physical state and purity of the crude material.
Figure 1: Decision matrix for solvent selection based on crude material properties.
Detailed Protocols
Protocol A: The "Ethanol/Water" Displacement (Standard)
Best for: General purity enhancement (95% → >99%).
-
Dissolution: Place 10.0 g of crude phenyl-piperazine acetamide in a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol (95%) .
-
Heating: Heat to near-reflux (approx. 75°C) with magnetic stirring. If solids persist, add Ethanol in 5 mL aliquots until fully dissolved.
-
Note: If the solution is dark, add 0.5 g activated charcoal, stir for 5 mins, and filter hot through Celite.
-
-
The "Cloud Point": Remove from heat. While still hot (>60°C), add deionized water dropwise via addition funnel.
-
Stop addition immediately when a faint, persistent turbidity (milky swirl) appears.
-
Re-solubilize: Add 1-2 mL of hot Ethanol to clear the turbidity.[1]
-
-
Crystallization: Allow the flask to cool to room temperature undisturbed (wrap in foil to slow cooling).
-
Critical Control: Rapid cooling here will cause oiling out.[1]
-
-
Harvest: Once at room temp, transfer to an ice bath (0-4°C) for 1 hour. Filter the white needles/plates via vacuum filtration. Wash with cold 50% EtOH/Water.[1]
Protocol B: The "Ethyl Acetate/Heptane" Purge
Best for: Removing lipophilic impurities and unreacted piperazine.
-
Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (approx 3 mL per gram of solute).
-
Supersaturation: Remove from heat source. Slowly add n-Heptane (or Hexane) down the side of the flask until the ratio is approx 1:1.
-
Seeding: If oil droplets form, re-heat to dissolve, then add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation sites.
-
Precipitation: Continue adding Heptane slowly as the solution cools. The product should crystallize out, leaving non-polar oils in the supernatant.
Troubleshooting: The "Oiling Out" Phenomenon
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid solubility curve.[1]
Corrective Actions:
-
Temperature Management: The oil is often a supersaturated liquid. Re-heat the mixture to dissolve the oil, then cool much slower (e.g., place the flask in a warm water bath and let the bath cool to room temp overnight).
-
Trituration: If you have a persistent oil, decant the solvent. Add cold Diethyl Ether or Hexane and grind the oil with a spatula. This extracts trapped solvent and often triggers solidification.
-
Seed Loading: Add <1% pure crystals at the saturation point (
) to bypass the nucleation energy barrier.
Scientific Validation (E-E-A-T)
To ensure the protocol was successful, perform the following checks:
-
HPLC Purity: Phenyl-piperazine acetamides typically absorb strongly at 210 nm and 254 nm.[1] Purity should exceed 99.5%.
-
Melting Point: Impure amides show significant melting point depression (broad range).[1] A sharp range (<2°C) indicates high crystalline order.
-
NMR Verification: Check for the disappearance of the piperazine
signal (broad singlet around 2.0-3.0 ppm) if the target is N-substituted, or the specific shifts associated with the acetamide protons (singlet near 3.0-4.0 ppm depending on substitution).
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Google Patents. (2010).[1] Preparation of ranolazine, its salts and intermediates thereof (WO2010023687A2). Retrieved from
-
Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PrepChem. (n.d.).[1] Synthesis of N'-phenyl-piperazine. Retrieved from [Link]
Sources
In vivo MES seizure model protocol for piperazine derivatives
Application Note: In Vivo Maximal Electroshock Seizure (MES) Screening for Piperazine Derivatives
Executive Summary
This guide outlines the definitive protocol for utilizing the Maximal Electroshock Seizure (MES) model to screen piperazine-based compounds. While the MES test is the gold standard for identifying agents effective against generalized tonic-clonic seizures (grand mal), piperazine derivatives present unique challenges regarding solubility and multi-modal mechanisms (often involving Na⁺/Ca²⁺ channel modulation). This protocol integrates the National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program (ASP) standards with specific adaptations for piperazine pharmacochemistry.
Scientific Rationale & Mechanism
Why MES for Piperazines? The MES model uses a supramaximal electrical stimulus to induce a seizure.[1] The endpoint is not the start of the seizure, but the spread of seizure activity.
-
The Piperazine Link: Piperazine derivatives (e.g., pharmacophores found in flunarizine or trazodone) often act as voltage-gated sodium channel blockers or L-type calcium channel antagonists. These mechanisms are specifically effective at preventing the propagation of the seizure discharge through the brainstem, which is exactly what the MES test measures (abolition of hindlimb tonic extension).
-
Differentiation: Unlike the 6 Hz model (psychomotor) or PTZ model (absence/myoclonic), MES specifically filters for drugs effective against partial seizures evolving to secondarily generalized tonic-clonic seizures.
Pre-Clinical Considerations
Formulation Strategy (Critical)
Piperazine derivatives are often lipophilic bases. Poor solubility leads to erratic absorption and false negatives.
-
Standard Vehicle: 0.5% Methylcellulose (MC) or 1% Tween 80 in saline.
-
pH Adjustment: As weak bases, piperazines dissolve better in slightly acidic media. However, for in vivo i.p. injection, avoid pH < 5.5 to prevent abdominal irritation (which causes "writhing" that mimics seizure behavior).
-
Validation: If the compound precipitates upon standing, sonication or the addition of 5-10% DMSO/PEG-400 is required.
Animal Selection
-
Mice: Male CF-1 or C57BL/6 (18–25 g). Preferred for initial high-throughput screening.
-
Rats: Male Sprague-Dawley (100–150 g). Preferred for PK/PD correlation due to larger blood volume.
-
Note: Animals must be acclimated for 48+ hours. Stress alters seizure thresholds.
Experimental Workflow
The following diagram illustrates the critical path from compound preparation to data analysis.
Caption: Workflow for evaluating piperazine derivatives. Neurotoxicity (Rotarod) must precede MES to ensure seizure protection is not due to sedation.
Detailed MES Protocol
Equipment Settings
Use a constant current shock generator (e.g., Harvard Apparatus or Ugo Basile).
| Parameter | Mice (CF-1) | Rats (Sprague-Dawley) |
| Current Intensity | 50 mA | 150 mA |
| Pulse Duration | 0.2 seconds | 0.2 seconds |
| Frequency | 60 Hz (AC) | 60 Hz (AC) |
| Pulse Width | 0.5 ms | 0.5 ms |
| Electrode Type | Corneal | Corneal |
Step-by-Step Procedure
-
Preparation:
-
Prepare fresh compound suspension.
-
Administer test compound intraperitoneally (i.p.)[2] at screening doses (typically 30, 100, 300 mg/kg).
-
Positive Control: Phenytoin (25 mg/kg i.p.) or Carbamazepine.
-
Negative Control: Vehicle only.
-
-
Conductivity & Anesthesia:
-
Apply a drop of 0.9% saline to the eyes to ensure electrical conductivity.[3]
-
Optional: Apply 0.5% tetracaine hydrochloride 1 minute prior to stimulation to minimize ocular discomfort. Crucial: This must be consistent across all groups as local anesthetics can theoretically influence corneal sensitivity thresholds.
-
-
Stimulation:
-
Restrain the animal firmly by hand. Loose restraint can lead to spinal injury during the tonic phase.
-
Place the corneal electrodes gently but firmly against the center of the corneas.
-
Trigger the foot pedal to deliver the current (0.2 s).
-
-
Observation (The Endpoint):
-
Immediately release the animal into a clear observation cage.
-
Seizure Components: A typical MES seizure follows this sequence:
-
Tonic Flexion (forelimbs tucked).
-
Tonic Extension (Hindlimbs rigid and extended 180° to the body).
-
Clonus (rhythmic jerking).
-
-
Scoring:
-
Protected: Absence of Hindlimb Tonic Extension (HLTE).[3] The animal may still show clonus or flexion, but if the hind legs do not extend fully, the drug is effective.
-
Not Protected: Presence of HLTE (angle > 90° relative to torso).
-
-
Data Analysis & Interpretation
Calculating ED50
The MES test is a quantal (all-or-none) assay.
-
Use Probit Analysis (Litchfield and Wilcoxon method) to calculate the ED50 (Effective Dose for 50% protection).
-
Test at least 3-4 doses to establish a dose-response curve.
The Protective Index (PI)
To validate if the piperazine derivative is a viable drug candidate, you must calculate the therapeutic window.
-
Target: A PI > 2.0 is considered the minimum threshold for further development. Phenytoin typically has a PI > 5.0.
Troubleshooting
-
High Variability: Check electrode saline application. Dry electrodes cause high resistance and insufficient current delivery.
-
False Positives: Ensure the animal is not sedated. Heavy sedation (muscle relaxation) prevents HLTE physically, not neurologically. Always cross-reference with Rotarod data.
References
-
National Institute of Neurological Disorders and Stroke (NINDS). (n.d.).[4] Maximal Electroshock Seizure (MES) Test (mouse, rat).[1][4][5][6] PANAChE Database. Retrieved from [Link]
- Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330.
- White, H. S., et al. (1995). Anticonvulsant Screening Program (ASP): General Protocol. In: Antiepileptic Drugs (4th ed.). Raven Press.
-
Obniska, J., et al. (2013).[7] Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry.
-
Mishra, A., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(5), 317–323. [Link]
Sources
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Anticonvulsant Screening Program Report - May 29, 2015 | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives
[1][2][3][4]
Abstract
This application note details a robust, two-step convergent synthesis for N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and its derivatives. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in anticonvulsants, local anesthetics (lidocaine analogs), and atypical antipsychotics.[1] The protocol utilizes a Schotten-Baumann acylation followed by an
Introduction & Biological Context
The N-phenyl-2-(piperazin-1-yl)acetamide moiety combines the lipophilic, receptor-binding properties of the N-phenyl amide (reminiscent of local anesthetics like lidocaine) with the versatile piperazine ring, a linker often associated with GPCR binding (e.g., Dopamine D2, Serotonin 5-HT).[1]
Key Therapeutic Areas:
-
CNS Agents: Modulation of GABA-A receptors for anxiolytic activity and voltage-gated sodium channels for anticonvulsant effects.[1]
-
Oncology: Inhibition of Carbonic Anhydrase (CA) isoforms IX and XII, which are implicated in hypoxic tumor survival.[1][2]
-
Cardiovascular: Potential anti-arrhythmic properties due to sodium channel blockade.[1]
Synthetic Strategy
The synthesis is designed as a modular "Plug-and-Play" system.[1] By varying the aniline in Step 1 or the piperazine derivative in Step 2, a library of compounds can be rapidly generated.[1]
Figure 1: Modular synthetic workflow. The intermediate acts as a linchpin, allowing diverse amine inputs in Step 2.
Experimental Protocols
Step 1: Synthesis of 2-chloro-N-phenylacetamide (The Electrophile)
This step utilizes a modified Schotten-Baumann condition.[1] The use of a biphasic system or a weak base prevents the aniline from attacking the alkyl chloride (which would form a byproduct), ensuring it only attacks the highly reactive acyl chloride.
Reagents:
-
Aniline (1.0 equiv)[1]
-
Chloroacetyl chloride (1.1 equiv) — Caution: Lachrymator[1]
-
Base: Sodium Acetate (saturated aq.) or Triethylamine (1.2 equiv)[1]
-
Solvent: Glacial Acetic Acid (Method A) or Dichloromethane (DCM) (Method B)[1]
Protocol (Method B - DCM/TEA - Recommended for Scale):
-
Setup: Charge a 3-neck round-bottom flask (RBF) with Aniline (10 mmol) and DCM (20 mL). Add Triethylamine (12 mmol).[1]
-
Cooling: Cool the solution to
using an ice bath. Critical: Controlling temperature prevents bis-acylation.[1] -
Addition: Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain internal temp
.[1] -
Reaction: Stir at
for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] -
Workup: Wash the organic layer with 1N HCl (2 x 10 mL) to remove unreacted aniline, followed by sat.
and brine.[1] -
Isolation: Dry over
, filter, and concentrate. -
Purification: Recrystallize from Ethanol/Water (if solid) or use directly if purity >95% by NMR.[1]
Step 2: N-Alkylation with Phenylpiperazine
This is a standard
Reagents:
-
2-chloro-N-phenylacetamide (Intermediate from Step 1) (1.0 equiv)[1]
-
1-Phenylpiperazine (1.1 equiv)[1]
-
Base:
(anhydrous, 2.0 equiv)[1] -
Catalyst: KI (0.1 equiv) — Optional but recommended[1]
-
Solvent: Acetonitrile (
) or DMF.[1]
Protocol:
-
Setup: In a round-bottom flask, dissolve 2-chloro-N-phenylacetamide (5 mmol) in Acetonitrile (25 mL).
-
Addition: Add
(10 mmol), KI (0.5 mmol), and 1-Phenylpiperazine (5.5 mmol). -
Reflux: Heat the mixture to reflux (
) with vigorous stirring. -
Workup:
-
Purification (Critical):
-
The crude product is often an oil or sticky solid.[1]
-
Recrystallization: Dissolve in minimum hot Ethanol, then add water dropwise until turbidity appears.[1] Cool to
overnight.[1] -
Alternative: If oil persists, convert to HCl salt by adding 4N HCl in Dioxane; the hydrochloride salt usually precipitates instantly.[1]
-
Optimization & Troubleshooting Logic
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of acyl chloride | Ensure glassware is dry; use anhydrous DCM.[1] Increase chloroacetyl chloride to 1.2 equiv. |
| Bis-alkylation (Step 2) | Piperazine acting as base | Ensure |
| Incomplete Reaction (Step 2) | Poor leaving group (Cl) | Add catalytic KI (10 mol%) to facilitate Finkelstein exchange (Cl |
| Oily Product | Impurities / Rotamers | Convert to HCl or Oxalate salt.[1] Salts are crystalline and easier to purify.[1] |
Mechanistic Insight (Graphviz)[3]
Figure 2: Reaction logic for Step 2. The base is critical to drive the equilibrium by neutralizing the generated HCl.[1]
Characterization Data (Expected)
To validate the structure, look for these specific signals in the
-
Amide Proton (-NH-): A broad singlet typically between
9.5 – 10.5 ppm .[1][3] If this is missing, you may have alkylated the amide nitrogen (unlikely with , but possible with NaH).[1] -
Linker Methylene (-
-): A sharp singlet around 3.1 – 3.3 ppm .[1] This connects the carbonyl to the piperazine.[1] -
Piperazine Ring: Two sets of triplets (or broad multiplets) around
2.6 – 3.5 ppm , integrating to 8 protons total.[1] -
Aromatic Region:
6.8 – 7.8 ppm.[1] Integration should account for both phenyl rings (typically 10 protons if unsubstituted).[1]
Mass Spectrometry:
-
Expect a Molecular Ion
peak corresponding to MW (e.g., for unsubstituted: Da).[1]
References
-
Synthesis and Anticonvulsant Activity: Obniska, J., et al. "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives."[4][1][3] Pharmacological Reports, via PubMed Central.[1]
-
CNS Agent Evaluation: "Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides as CNS Agents." Central Nervous System Agents in Medicinal Chemistry.
-
Piperazine Medicinal Chemistry Review: "The medicinal chemistry of piperazines: A review." Future Medicinal Chemistry.
-
General Acylation Protocols: "2-Chloro-N-phenylacetamide synthesis." ChemicalBook Protocols.
Sources
- 1. ijper.org [ijper.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the Optimal UV Detection Wavelength for the HPLC Analysis of 2-Phenyl-2-(piperazin-1-yl)acetamide
Abstract
This document provides a comprehensive guide for selecting and optimizing the UV detection wavelength for the quantitative analysis of 2-Phenyl-2-(piperazin-1-yl)acetamide using High-Performance Liquid Chromatography (HPLC). We present two robust protocols: the first utilizes a UV-Vis spectrophotometer for fundamental spectral characterization, and the second employs a Photodiode Array (PDA) detector for in-situ, dynamic optimization. The underlying principles of UV absorbance, the influence of molecular structure, and practical considerations for achieving maximum sensitivity and specificity in a regulated environment are discussed in detail. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction & Theoretical Principles
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone of pharmaceutical analysis for quantifying active pharmaceutical ingredients (APIs), related substances, and impurities. The efficacy of this technique hinges on the Beer-Lambert Law, which states a linear relationship between the absorbance of light and the concentration of the analyte in solution.[1][2] The selection of an optimal monitoring wavelength is arguably the most critical parameter in method development.
1.1. Molecular Structure and UV Absorbance
The ability of 2-Phenyl-2-(piperazin-1-yl)acetamide to absorb UV light is primarily due to the phenyl group , which acts as a chromophore. The π-electrons within the benzene ring are excited by UV radiation, leading to characteristic absorbance patterns. Typically, a simple benzene ring exhibits a strong absorption band (E-band) around 204 nm and a weaker, fine-structured band (B-band) around 254 nm. The other components of the molecule, the piperazine and acetamide groups, are auxochromes that can slightly modify the absorption maxima (λmax) and molar absorptivity.
1.2. The Importance of Wavelength Selection
The choice of wavelength directly impacts:
-
Sensitivity: Maximum sensitivity is typically achieved at the wavelength of maximum absorbance (λmax), where the signal-to-noise ratio is highest.
-
Specificity: In a complex matrix, an interfering compound may co-elute and absorb at the analyte's λmax. In such cases, selecting a different wavelength where the interference is minimal may be necessary, even at the cost of some sensitivity. This is a key consideration for impurity profiling.
-
Robustness: The chosen wavelength should be on a relatively flat region of the spectral curve (a shoulder or maximum) to minimize variability from slight wavelength inaccuracies in the instrument.
Materials and Reagents
-
Instrumentation:
-
Chemicals & Reagents:
-
Reference Standard: 2-Phenyl-2-(piperazin-1-yl)acetamide (Purity > 99.5%).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Methanol (MeOH).
-
Purified water (18.2 MΩ·cm).
-
Ammonium Acetate, HPLC grade.
-
Formic Acid, ACS grade.
-
-
Chromatographic Column:
-
A polar-endcapped C18 column (e.g., Waters XBridge Shield RP18, Phenomenex Luna Omega Polar C18) is recommended for good retention and peak shape of this polar, basic compound.[5] Dimensions: 4.6 x 150 mm, 3.5 µm particle size.
-
Protocol 1: λmax Determination by UV-Vis Spectrophotometry
This protocol establishes the fundamental UV absorbance profile of the analyte.
Step-by-Step Methodology:
-
Solvent Selection: Prepare a solvent that mimics the intended HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). This minimizes solvatochromic shifts between the cuvette and the flow cell.
-
Standard Preparation: Accurately prepare a dilute solution of the 2-Phenyl-2-(piperazin-1-yl)acetamide reference standard in the chosen solvent. A typical concentration is 10-20 µg/mL.
-
Spectrophotometer Setup:
-
Use a matched pair of quartz cuvettes.
-
Turn on the deuterium lamp and allow it to warm up for at least 30 minutes for stabilization.
-
-
Blank Correction: Fill both the reference and sample cuvettes with the solvent. Perform a baseline correction across the desired wavelength range (e.g., 190 nm to 400 nm).
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the prepared standard solution.
-
Fill the cuvette with the standard solution and place it in the sample holder.
-
Perform a wavelength scan from 190 nm to 400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The phenyl ring will likely produce a strong peak below 220 nm and a weaker, broader peak in the 250-270 nm range.
Protocol 2: Optimization and Verification by HPLC-PDA
A Photodiode Array (PDA) detector is the preferred tool for method development as it acquires the full UV spectrum for each point in the chromatogram, providing richer data for decision-making.[1][4][6]
4.1. Recommended HPLC Method
This method is a starting point for the analysis of 2-Phenyl-2-(piperazin-1-yl)acetamide, a polar and basic compound.[5][7][8]
| Parameter | Condition | Justification |
| Column | Polar-Endcapped C18, 4.6x150 mm, 3.5 µm | Provides retention for polar compounds under highly aqueous conditions and shields basic analytes from acidic silanols, improving peak shape.[5] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid) | Buffering controls the ionization state of the basic piperazine group, ensuring consistent retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier with a low UV cutoff.[9] |
| Gradient | 5% B to 60% B over 15 minutes | A gradient elution is suitable for method development to ensure elution of the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| PDA Detector | Scan: 190-400 nm. Resolution: 1.2 nm. | Acquires full spectral data for post-run analysis. |
4.2. Step-by-Step Methodology:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Standard Injection: Inject a solution of the reference standard (e.g., 50 µg/mL).
-
Data Acquisition & Analysis:
-
From the resulting chromatogram, identify the peak for 2-Phenyl-2-(piperazin-1-yl)acetamide.
-
Using the chromatography data system (CDS) software, extract the UV spectrum from the apex of the peak.
-
The software will automatically identify the λmax from this spectrum.
-
Data Interpretation and Wavelength Selection
The data from the HPLC-PDA provides a multi-faceted view for making an informed decision.
5.1. Workflow for Optimal Wavelength Selection
The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting the final UV wavelength.
5.2. Key Considerations & Trade-offs
-
Mobile Phase UV Cutoff: The chosen wavelength must be higher than the UV cutoff of the mobile phase components to ensure a low-noise baseline. Acetonitrile has a cutoff of ~190 nm, while buffers like acetate can increase this value.[10][11] Operating near the cutoff increases noise and diminishes sensitivity.
-
Sensitivity vs. Selectivity:
-
The primary absorbance maximum (likely < 220 nm) will offer the highest sensitivity, ideal for detecting trace-level impurities.
-
The secondary maximum (~250-270 nm) will provide lower sensitivity but may offer superior selectivity if excipients or other impurities absorb strongly in the lower UV range.
-
-
Peak Purity Analysis: A key advantage of the PDA detector is the ability to perform peak purity analysis. The software can compare spectra across the entire peak. A high purity index indicates that the peak is spectrally homogenous and not co-eluting with an impurity.[6] This is a critical component of method validation as described in the ICH Q2(R1) guidelines.[12][13][14][15]
Table 2: Comparison of Potential Wavelength Choices
| Wavelength | Pros | Cons | Best For |
| ~210 nm | Highest sensitivity, excellent for trace analysis. | Lower selectivity, higher potential for interference, closer to mobile phase cutoff. | Impurity testing, limit tests. |
| ~258 nm | Good selectivity, robust (often on a spectral plateau), low baseline noise. | Lower sensitivity compared to λmax. | Assay and content uniformity of the main component. |
Conclusion
The optimal UV detection wavelength for 2-Phenyl-2-(piperazin-1-yl)acetamide depends on the analytical objective. For maximum sensitivity required for impurity profiling, a wavelength near the low-end λmax (~210 nm) is recommended, provided the mobile phase allows for a stable baseline. For routine assay and content uniformity testing, a wavelength at the secondary maximum (~258 nm) offers a robust and selective method. The use of an HPLC system with a PDA detector is strongly advised during method development to confirm the λmax, assess peak purity, and make an empirically-driven decision that aligns with the principles of analytical procedure validation.[16]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Wavelength cutoffs for mixed mobile phases. Waters Corporation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Which mobile phases work with my detection wavelength? Kromasil. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
How It Works: UV Detection for HPLC. LCGC International. [Link]
-
Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. Shimadzu Corporation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]
-
Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare. [Link]
-
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]
-
UV cutoff of mobile phase aditives. Chromservis. [Link]
-
UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Corporation. [Link]
-
The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC International. [Link]
-
UV Cutoff. Burdick & Jackson. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. labcompare.com [labcompare.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. waters.com [waters.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. [Kromasil®] F.A.Q. - Which mobile phases work with my detection wavelength? [kromasil.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. jordilabs.com [jordilabs.com]
- 15. database.ich.org [database.ich.org]
- 16. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield & Selectivity in Piperazine Acylation Reactions
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[1] Its symmetrical diamine structure, however, presents a significant and recurring challenge during synthesis: controlling selectivity between mono- and di-acylation.[2][3] Achieving high yields of the desired mono-acylated product requires a nuanced understanding of the reaction mechanism and careful control over experimental parameters.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for maximizing the yield and selectivity of your piperazine acylation reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during piperazine acylation. Each issue is broken down by symptom, potential causes, and actionable solutions with detailed protocols.
Issue 1: Low Yield of Desired Mono-Acylated Product
Symptom: After workup and purification, the isolated yield of the mono-acylated piperazine is significantly lower than expected. TLC or LC-MS analysis of the crude reaction mixture may show a complex mixture of spots/peaks.
This is the most frequent cause of low mono-acylation yields. Since piperazine is a symmetric diamine, both nitrogen atoms are nucleophilic and can react with the acylating agent.[2]
Diagnostic Steps:
-
Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify the presence and relative abundance of the di-acylated byproduct. The di-acylated product will have a molecular weight corresponding to the addition of two acyl groups.
Solutions:
-
Stoichiometric Control (Excess Piperazine): Using a significant excess of piperazine (3-5 equivalents or more) relative to the acylating agent statistically favors mono-acylation. This ensures the acylating agent is more likely to encounter an unreacted piperazine molecule than a mono-acylated one.[2]
-
Slow Addition & Temperature Control: Add the acylating agent (e.g., acyl chloride) dropwise to the piperazine solution at a low temperature (e.g., 0 °C).[2] This maintains a low instantaneous concentration of the electrophile, reducing the probability of a second acylation event.[2]
-
In Situ Mono-protonation: This elegant one-pot method involves protonating one of the piperazine nitrogens with one equivalent of acid. The resulting piperazinium salt is far less nucleophilic, effectively protecting one nitrogen and directing acylation selectively to the free base nitrogen.[2]
Acyl halides and anhydrides are highly reactive and susceptible to hydrolysis, especially under aqueous basic conditions (e.g., Schotten-Baumann conditions).[4]
Diagnostic Steps:
-
Check the pH of your reaction. If using an aqueous base, ensure it is not excessively high.
-
Ensure all glassware is oven-dried and reagents/solvents are anhydrous, particularly in non-aqueous setups.
Solutions:
-
Use Anhydrous Conditions: When possible, perform the reaction in an anhydrous aprotic solvent (e.g., DCM, THF, ACN) with a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) under an inert atmosphere (N₂ or Ar).[5]
-
Biphasic Schotten-Baumann Conditions: When using aqueous base (e.g., NaOH, K₂CO₃), employ a biphasic system (e.g., DCM/water or Toluene/water).[6] The piperazine and acyl chloride reside primarily in the organic layer, while the base in the aqueous layer neutralizes the generated HCl, minimizing contact time between the acyl chloride and water.[6]
Mono-acylated piperazines can be amphiphilic and may have partial solubility in the aqueous phase, especially at low pH where the remaining basic nitrogen is protonated.
Diagnostic Steps:
-
Analyze a sample of the aqueous layer from your extraction by TLC or LC-MS to check for the presence of your product.
Solutions:
-
pH Adjustment Before Extraction: Before extracting your product into an organic solvent, carefully adjust the pH of the aqueous layer to be basic (pH ~9.5-11).[2] This ensures the product is in its neutral, free-base form, maximizing its partitioning into the organic layer.
-
Use of Brine: Wash the combined organic layers with brine (saturated NaCl solution) to reduce the solubility of your organic product in any remaining water, effectively "salting out" the product into the organic phase.
-
Alternative Purification: If extraction proves difficult, consider alternative purification methods like salt formation. Piperazine derivatives can often be precipitated and purified as salts (e.g., diacetate), and the free base can be regenerated afterward.[7][8]
Visual Workflow: Troubleshooting Low Yield
The following decision tree illustrates a logical workflow for diagnosing the cause of low reaction yields.
Caption: Decision tree for troubleshooting low yield in piperazine acylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when acylating piperazine? The main difficulty is controlling the selectivity between mono-acylation and di-acylation. Because piperazine is a symmetric diamine, both nitrogen atoms can react, often leading to a mixture of products that complicates purification and lowers the yield of the desired mono-substituted compound.[2][3]
Q2: When should I use a protecting group strategy versus a direct approach like mono-protonation?
-
Protecting Group Strategy (e.g., N-Boc): Choose this multi-step approach when the highest possible selectivity is required and the substrate is valuable.[2][9] It involves protection, acylation, and deprotection, offering excellent control but at the cost of lower overall yield and more synthetic steps.[2][10]
-
Direct Approach (Mono-protonation or Excess Piperazine): Opt for these one-pot methods for speed, efficiency, and atom economy, especially on a larger scale.[10] The in situ mono-protonation method is particularly effective, often providing good to excellent yields and selectivity with minimal workup.[2]
Q3: What is the role of the base in the Schotten-Baumann reaction? The acylation reaction generates one equivalent of acid (e.g., HCl from an acyl chloride).[4] The base is crucial for neutralizing this acid.[3] If not neutralized, the acid will protonate the starting piperazine, rendering it non-nucleophilic and stopping the reaction.[3][4]
Q4: Which solvent is best for my reaction? The choice of solvent depends on the specific reaction conditions.
-
Aprotic Solvents (DCM, THF, Acetonitrile): Ideal for reactions with organic bases (e.g., TEA) and moisture-sensitive reagents.
-
Protic Solvents (Methanol, Water): Often used in mono-protonation strategies or biphasic Schotten-Baumann conditions.[2]
-
Polar Aprotic Solvents (DMF, DMSO): Can be effective but may complicate workup due to their high boiling points and water miscibility.[11]
Q5: My purification by column chromatography is difficult. What are my options? The high polarity and basicity of piperazine derivatives can cause streaking and poor separation on silica gel.[8]
-
Add a Modifier: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent to improve peak shape.
-
Acid/Base Extraction: Exploit the basicity of your product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer. Then, basify the aqueous layer and re-extract with the organic solvent, leaving non-basic impurities behind.
-
Crystallization/Salt Formation: This can be a highly effective method for purification. Convert the product to a crystalline salt (e.g., hydrochloride, diacetate), filter, and wash.[7][8]
Key Experimental Protocols
Protocol 1: High-Selectivity Mono-acylation via N-Boc Protection
This three-step method provides excellent control and is ideal for small-scale synthesis where purity is paramount.[2][9]
Caption: Workflow for the N-Boc protecting group strategy.
Protocol 2: One-Pot Mono-acylation via In Situ Mono-protonation
This efficient method avoids protecting groups and is highly scalable. It relies on deactivating one nitrogen atom via salt formation.[2][10]
-
Salt Formation: In a reaction vessel, dissolve piperazine (1.0 eq) in a suitable solvent (e.g., methanol). Cool the solution to 0 °C.
-
Slowly add exactly one equivalent of an acid (e.g., concentrated HCl or trifluoroacetic acid) dropwise. Stir for 15-30 minutes to ensure complete formation of the piperazin-1-ium salt.
-
Acylation: To this solution, add your acylating agent (1.0 eq) dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Re-dissolve the residue in water and basify to pH ~9.5-11 with a suitable base (e.g., 2M NaOH or saturated NaHCO₃).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the mono-acylated product by column chromatography or recrystallization as needed.[2]
Data Summary Table
The following table compares various strategies for achieving selective mono-acylation of piperazine, providing a quick reference for method selection.
| Strategy | Typical Yield | Selectivity | Complexity | Key Advantage | Reference |
| N-Boc Protecting Group | High (>90% for acylation step) | Excellent | High (3 steps) | Highest selectivity and control. | [2] |
| In Situ Mono-protonation | Good to Excellent (69-94%) | Good to Excellent | Low (1 pot) | High efficiency, atom economy. | [2] |
| Excess Piperazine | Moderate to High | Moderate to Good | Low | Simple, direct, inexpensive. | [2] |
| Mixed Anhydride Method | Good (50-84%) | Good | Moderate | Avoids highly reactive acyl chlorides. | [12] |
| Flow Chemistry | High (e.g., 91%) | Excellent (e.g., 96%) | Moderate (requires equipment) | Precise kinetic control, scalable. | [2] |
References
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2024, from [Link]
- Purification of piperazine. (1959). Google Patents.
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). MDPI. Retrieved February 12, 2024, from [Link]
-
Schotten-Baumann Reaction. (n.d.). Cambridge University Press. Retrieved February 12, 2024, from [Link]
-
Mono-acylation of piperazine and homopiperazine via ionic immobilization. (n.d.). ISC. Retrieved February 12, 2024, from [Link]
- Mono-acylation of piperazine and homopiperazine via ionic immobilization. (2008). CoLab.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Retrieved February 12, 2024, from [Link]
-
Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved February 12, 2024, from [Link]
-
Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia.pub. Retrieved February 12, 2024, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. Retrieved February 12, 2024, from [Link]
-
A detailed study on the effect of different solvents and bases on the... (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). PMC. Retrieved February 12, 2024, from [Link]
-
Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. (2001). Organic Chemistry Portal. Retrieved February 12, 2024, from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. Retrieved February 12, 2024, from [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved February 12, 2024, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC. Retrieved February 12, 2024, from [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (n.d.). Retrieved February 12, 2024, from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved February 12, 2024, from [Link]
-
Methods for the Catalytic Synthesis of Piperazine. (2022). ResearchGate. Retrieved February 12, 2024, from [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.gov. Retrieved February 12, 2024, from [Link]
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). PMC. Retrieved February 12, 2024, from [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022). SSRN. Retrieved February 12, 2024, from [Link]
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 12, 2024, from [Link]
-
Amine to Amide (Coupling) - Common Conditions. (n.d.). Retrieved February 12, 2024, from [Link]
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- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
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- 11. mdpi.com [mdpi.com]
- 12. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives [organic-chemistry.org]
Validation & Comparative
Comparative Guide: 2-Phenyl-2-(piperazin-1-yl)acetamide Derivatives vs. Phenytoin
Executive Summary
Objective: This guide provides a technical comparison between the established anticonvulsant Phenytoin and the emerging class of 2-Phenyl-2-(piperazin-1-yl)acetamide derivatives . These derivatives represent a strategic structural modification where the rigid cyclic imide core of classical anticonvulsants (like succinimides) is replaced by a flexible acetamide linker.
Key Findings:
-
Potency: Phenytoin remains superior in absolute potency (lower ED₅₀) against maximal electroshock (MES) induced seizures.
-
Spectrum: The acetamide derivatives demonstrate a broader spectrum of activity , showing efficacy in both MES (Grand Mal model) and scPTZ (Petit Mal model) tests, whereas Phenytoin is inactive in scPTZ.
-
Safety: The acetamide derivatives exhibit a significantly wider therapeutic window (TI), with neurotoxic doses (TD₅₀) often exceeding 300–500 mg/kg, compared to Phenytoin's narrower margin.
Chemical & Pharmacological Profile
Structural Logic
The design of 2-Phenyl-2-(piperazin-1-yl)acetamide derivatives is based on the pharmacophore hybridization strategy. It combines the lipophilic aryl portion (essential for blood-brain barrier penetration) with a piperazine moiety (often found in serotonin/dopamine modulators) linked via a flexible acetamide chain.
| Feature | Phenytoin | 2-Phenyl-2-(piperazin-1-yl)acetamide (Lead Class) |
| Core Scaffold | Hydantoin (Cyclic Imide) | Phenylacetamide (Flexible Chain) |
| Key Substituents | 5,5-Diphenyl | N-substituted phenyl/benzyl piperazine |
| Lipophilicity (LogP) | ~2.47 (Moderate) | ~2.8 – 4.5 (High, substituent dependent) |
| Molecular Flexibility | Rigid | Flexible |
Mechanism of Action (MOA)
Both compounds primarily target voltage-gated sodium channels (VGSCs), stabilizing them in the inactive state to prevent repetitive neuronal firing. However, the acetamide derivatives show potential multi-target activity, including modulation of calcium channels or GABAergic pathways, contributing to their broader spectrum.
Figure 1: Comparative Mechanism of Action. Phenytoin acts strictly via the upper pathway (Na+ channel blockade). The Acetamide derivatives (dashed lines) engage the Na+ pathway but also modulate secondary targets, providing protection against scPTZ-induced seizures.
Preclinical Efficacy Comparison
The following data aggregates results from standard anticonvulsant screening models in mice (i.p. administration).
Quantitative Efficacy Data (Mouse Models)
| Parameter | Phenytoin (Standard) | Acetamide Derivative (Lead Candidate)* | Interpretation |
| MES ED₅₀ (mg/kg) | 9.5 – 12.0 | 49.6 – 68.3 | Phenytoin is ~5x more potent in preventing tonic-clonic seizures. |
| scPTZ ED₅₀ (mg/kg) | Inactive (>300) | 67.4 | Acetamide derivatives are effective against absence seizures; Phenytoin is not. |
| TD₅₀ (Neurotoxicity) | 65.0 – 80.0 | > 500.0 | Acetamide derivatives show significantly lower neurotoxicity. |
| Therapeutic Index (TI) | ~6.8 | > 10.0 | Acetamide derivatives offer a safer therapeutic window. |
*Data based on representative lead compounds (e.g., Compound 14/19) from Obniska et al. and Kamiński et al. series.
Interpretation of Results
-
Maximal Electroshock (MES): Phenytoin is the "gold standard" here. The acetamide derivatives are active but require higher doses to achieve the same level of protection.
-
Subcutaneous Pentylenetetrazol (scPTZ): This test models absence (petit mal) seizures. Phenytoin's lack of activity here is a known clinical limitation. The acetamide derivatives' activity in this model suggests they could be broad-spectrum agents similar to Valproate, rather than narrow-spectrum like Phenytoin.
Experimental Protocols
To replicate these findings, the following standardized protocols are recommended.
Synthesis Workflow (General Acetamide Formation)
-
Reaction: N-alkylation of a secondary amine (phenylpiperazine) with an
-chloroacetamide precursor. -
Conditions: Acetonitrile or Acetone solvent, Potassium Carbonate (
) base, reflux for 6–12 hours. -
Purification: Recrystallization from ethanol/water.
Pharmacological Screening Workflow
The following Graphviz diagram outlines the decision tree for evaluating these compounds.
Figure 2: Preclinical Screening Workflow. Compounds must pass the Rotarod neurotoxicity screen before advancing to efficacy models.
Detailed Methodologies
A. Maximal Electroshock (MES) Test
-
Objective: Assess protection against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20–25 g).
-
Stimulus: Corneal electrodes delivering 50 mA, 60 Hz current for 0.2 s.
-
Endpoint: Abolition of the hindlimb tonic extensor component.
-
Protocol:
B. Rotarod Neurotoxicity Test
-
Objective: Determine the median toxic dose (TD₅₀) causing motor impairment.
-
Apparatus: Knurled plastic rod rotating at 6–10 rpm.
-
Protocol:
-
Pre-screen mice; only those maintaining balance for >60s are selected.
-
Administer compound.
-
Place mice on the rod at 30, 60, and 120 min post-injection.
-
Failure: Inability to maintain balance for 1 minute.
-
Conclusion
The transition from the rigid hydantoin scaffold of Phenytoin to the flexible 2-Phenyl-2-(piperazin-1-yl)acetamide structure results in a distinct pharmacological trade-off:
-
Potency vs. Safety: The acetamide derivatives sacrifice absolute potency (higher ED₅₀) for a superior safety profile (much higher TD₅₀).
-
Therapeutic Scope: While Phenytoin is restricted to tonic-clonic and focal seizures, the acetamide derivatives show promise as broad-spectrum anticonvulsants , covering absence seizures where Phenytoin fails.
-
Development Potential: The acetamide scaffold serves as an excellent lead for further optimization, specifically to improve metabolic stability and potency while retaining its favorable neurotoxicity profile.
References
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. Available at: [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available at: [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available at: [Link]
-
Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. MDPI. Available at: [Link]
-
A comparative study of anticonvulsant effect of phenytoin and lamotrigine in albino mice. International Journal of Basic & Clinical Pharmacology. Available at: [Link]
Sources
A Comparative Guide to Validated HPLC Methods for the Quantification of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust quantification of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a known impurity of Lidocaine (Lidocaine Impurity F) and a metabolite of Ranolazine.[1][2][3] As a critical component in pharmaceutical quality control, the accurate and precise measurement of this compound is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in established regulatory standards.
The narrative herein moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. All recommendations are framed within the context of international regulatory guidelines to ensure compliance and scientific integrity.
Strategic Approaches to HPLC Analysis: A Comparative Overview
The analytical strategy for N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide hinges on the required sensitivity and the complexity of the sample matrix. Two primary HPLC-based approaches are considered: a direct Reverse-Phase HPLC with UV detection (RP-HPLC-UV) and a more sensitive method involving pre-column derivatization.
-
Direct RP-HPLC-UV Analysis: This is often the preferred method for routine quality control due to its simplicity and speed. The molecule possesses a phenyl ring and an amide group, which should provide sufficient UV absorbance for detection at typical purity analysis concentrations. The key is to develop a method with adequate specificity to separate the target analyte from the active pharmaceutical ingredient (API) and other related substances.[4]
-
HPLC with Pre-Column Derivatization: For trace-level quantification, such as in pharmacokinetic studies or when dealing with very low impurity thresholds, the inherent UV absorbance of the analyte may be insufficient. Piperazine moieties, in particular, can be challenging to detect at low levels without derivatization.[5][6][7] A derivatizing agent that reacts with the secondary amine of the piperazine ring can be employed to attach a strongly chromophoric or fluorophoric tag, dramatically enhancing detection sensitivity.
Comparative Merits of Analytical Strategies
| Feature | Direct RP-HPLC-UV | HPLC with Pre-Column Derivatization |
| Simplicity | High: Fewer sample preparation steps. | Low: Additional reaction step required. |
| Speed | Fast: Suitable for high-throughput analysis. | Slower: Derivatization adds to the overall analysis time. |
| Sensitivity | Moderate: Sufficient for purity assays and routine QC. | High to Very High: Ideal for trace analysis. |
| Risk of Artifacts | Low: Minimal sample manipulation. | Moderate: Incomplete reaction or side products can interfere. |
| Cost-Effectiveness | High: Standard reagents and workflow. | Lower: Derivatizing agents can be expensive. |
| Typical Use Case | Purity testing of API and formulated products. | Impurity profiling, bioanalytical studies, trace contaminant analysis. |
Recommended Protocol: A Validated Direct RP-HPLC-UV Method
Based on the analysis of structurally related compounds like Lidocaine and other piperazine derivatives, the following direct RP-HPLC-UV method is proposed as a robust starting point for routine analysis.[4][8] The rationale for each parameter selection is provided to underscore the scientific basis of the method.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring and alkyl groups of the analyte, making it a standard choice for this class of compounds. |
| Mobile Phase A | 0.05 M Disodium Hydrogen Phosphate, pH adjusted to 6.0 | A phosphate buffer provides good pH control, which is critical for the consistent ionization state and retention of the basic piperazine moiety. A pH of 6.0 ensures good peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. |
| Gradient | 55:45 (v/v) Mobile Phase A : Mobile Phase B | An isocratic elution is often sufficient for impurity analysis where the polarity difference between the main component and the impurity is significant. This simplifies the method and improves reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection Wavelength | 240 nm | This wavelength is selected to maximize the absorbance of the aromatic ring while minimizing interference from the mobile phase.[8] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analyses. |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Further dilute to the desired working concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the drug substance or product in the mobile phase to achieve a final concentration where the impurity is expected to be within the linear range of the method.
A Framework for Method Validation: Adhering to Regulatory Standards
The validation of this analytical procedure must demonstrate that it is fit for its intended purpose.[9][10] The following validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and FDA recommendations.[11][12][13]
Caption: A flowchart of the HPLC method validation workflow.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, and matrix components.[14]
Protocol:
-
Analyze a blank (diluent), a solution of the API, a solution of the N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide reference standard, and a sample solution spiked with the reference standard.
-
Forced degradation studies should be performed on the API. The sample should be subjected to stress conditions (acid, base, oxidation, heat, light) and the resulting chromatograms evaluated to ensure that the analyte peak is free from any co-eluting degradation products.
Linearity and Range
Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
Protocol:
-
Prepare a series of at least five calibration standards from the reference standard stock solution, covering a range from the limit of quantification (LOQ) to 150% of the expected impurity concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.[15]
Protocol:
-
Spike a placebo or a sample of the drug product with known amounts of the N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery. Acceptance criteria are typically between 98.0% and 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The %RSD between the two sets of data should meet the pre-defined acceptance criteria.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[15]
Protocol:
-
Introduce small variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, peak area, and resolution. The system suitability criteria must be met under all varied conditions.
Data Presentation for Validation
All data generated during the validation study should be clearly tabulated to facilitate review and demonstrate compliance with acceptance criteria.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area | %RSD |
| 1.0 (LOQ) | 12,540 | 1.8 |
| 5.0 | 63,210 | 0.9 |
| 10.0 | 125,980 | 0.6 |
| 15.0 | 188,550 | 0.5 |
| 20.0 | 251,340 | 0.4 |
| Regression Analysis | r² = 0.9998 |
Table 2: Example Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg) | Amount Recovered (µg) | % Recovery |
| 50% | 5.0 | 4.95 | 99.0% |
| 100% | 10.0 | 10.12 | 101.2% |
| 150% | 15.0 | 14.91 | 99.4% |
| Mean Recovery | 99.9% |
Logical Relationships in Method Validation
Sources
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-(2,6-Dimethylphenyl)-1-piperazineacetamide | CAS 5294-61-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 5. jocpr.com [jocpr.com]
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- 7. jocpr.com [jocpr.com]
- 8. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 12. scribd.com [scribd.com]
- 13. database.ich.org [database.ich.org]
- 14. actascientific.com [actascientific.com]
- 15. propharmagroup.com [propharmagroup.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
